Cinchonine monohydrochloride hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH.H2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H;1H2/t13-,14-,18+,19-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPKGJFSLFTZSO-OPMVAYRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662771 | |
| Record name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206986-88-1, 312695-48-0, 5949-11-1 | |
| Record name | Cinchonan-9-ol, monohydrochloride, hydrate, (9S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206986-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinchonan-9(S)-ol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinchonine monohydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of Cinchonine monohydrochloride hydrate?
An In-depth Technical Guide to Cinchonine Monohydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a significant alkaloid derived from the bark of the Cinchona tree. As a member of the quinoline alkaloid class, it shares a history with quinine in the treatment of malaria.[1][2] Beyond its antiparasitic properties, this compound is a crucial tool in modern synthetic chemistry, primarily serving as a chiral auxiliary and catalyst in asymmetric synthesis.[1] It also exhibits potential in oncology by inhibiting the multidrug resistance (MDR) phenomenon in cancer cells. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and a summary of its applications.
Chemical and Physical Properties
This compound is a white crystalline powder.[1] It is the hydrated hydrochloride salt of Cinchonine, a natural stereoisomer of cinchonidine.[2] The presence of multiple stereocenters in its rigid polycyclic structure is fundamental to its chirality and biological activity.[2] While the free base has limited water solubility, the hydrochloride salt form offers improved solubility and stability in aqueous solutions, making it suitable for pharmaceutical preparations.[2]
General Properties
| Property | Value | Reference |
| Appearance | White to off-white powder | [1] |
| CAS Number | 5949-11-1, 206986-88-1 | [1] |
| Molecular Formula | C₁₉H₂₂N₂O · HCl · H₂O | [1] |
| Molecular Weight | 330.86 g/mol | [1] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 208-218 °C | [1][3] |
| Boiling Point | 464.5 °C at 760 mmHg | [3] |
| Flash Point | 234.7 °C | [3] |
| Vapor Pressure | 1.99 x 10⁻⁹ mmHg at 25 °C | [3] |
| Solubility | The hydrochloride salt exhibits moderate solubility in water and high solubility in ethanol and chloroform. | [2] |
| Storage | Store at room temperature, protected from light. | [1][2] |
Optical Properties
The specific rotation of this compound is a key identifier of its chiral nature. It is critical to note that the measured value is highly dependent on the solvent used.
| Specific Rotation [α] | Conditions | Reference |
| +182° | c=1, in Ethanol | |
| +101° | c=1, in Chloroform | [1] |
Experimental Protocols
Accurate characterization of this compound relies on standardized experimental procedures. The following sections detail the methodologies for determining its key physical properties.
Determination of Melting Point
The melting point provides a crucial measure of a compound's purity.[4] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C, whereas impurities lead to a depressed and broadened melting range.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar metal block heater)[4]
-
Glass capillary tubes (1 mm internal diameter)[5]
-
Thermometer
Procedure:
-
Sample Preparation: Finely grind a small amount of this compound powder. Pack the powder into a sealed-end capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]
-
Instrument Setup: Place the capillary tube into the heating block of the apparatus.
-
Approximate Determination: First, perform a rapid determination by heating at a rate of 10-20 °C/min to find the approximate melting range.[6]
-
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and place it in the apparatus. Set the starting temperature to 10-15 °C below the approximate melting point found in the previous step.[6]
-
Measurement: Heat the sample at a slow, constant rate of 1-2 °C per minute.[4][5]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.
Measurement of Specific Rotation
Optical rotation is the fundamental property of chiral molecules and is measured using a polarimeter.[7]
Apparatus:
-
Polarimeter
-
Sodium D-line lamp (589 nm)
-
Polarimeter sample tube (known length, typically 1 decimeter)
-
Volumetric flask and analytical balance
Procedure:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a precise volume of a specified solvent (e.g., ethanol or chloroform) in a volumetric flask to achieve a known concentration (c), expressed in g/mL.
-
Instrument Calibration: Calibrate the polarimeter by filling the sample tube with the pure solvent and setting the reading to zero.
-
Sample Measurement: Rinse and fill the sample tube with the prepared solution, ensuring no air bubbles are present. Place the tube in the polarimeter.
-
Data Acquisition: Measure the observed angle of rotation (α) in degrees.[7]
-
Calculation: Calculate the specific rotation [α] using the Biot's law formula: [α] = α / (l * c) Where:
-
α = observed rotation in degrees
-
l = path length of the sample tube in decimeters (dm)
-
c = concentration of the solution in g/mL
-
Extraction and Quantification from Cinchona Bark
Cinchonine is naturally sourced from Cinchona bark through a multi-step acid-base extraction process.[2] Quantification is typically achieved using high-performance liquid chromatography (HPLC).[8][9]
Protocol Overview: Acid-Base Extraction
-
Preparation: The dried Cinchona bark is ground into a fine powder to increase the surface area for extraction.[10]
-
Acidification: The powdered bark is treated with an acidic aqueous solution (e.g., 0.1% to 1% sulfuric or hydrochloric acid). This protonates the basic alkaloid nitrogen atoms, converting them into their water-soluble salt forms.[10][11]
-
Extraction & Filtration: The mixture is stirred or percolated to allow the alkaloid salts to dissolve in the acidic water. The solid plant material is then removed by filtration.[11]
-
Basification: The acidic filtrate containing the dissolved alkaloids is neutralized and then made basic by adding a base (e.g., sodium hydroxide). This deprotonates the alkaloid salts, converting them back to their free base form, which is poorly soluble in water and will precipitate.[11]
-
Solvent Extraction: An organic solvent immiscible with water (e.g., chloroform or ether) is added. The water-insoluble free base alkaloids are preferentially dissolved into the organic layer.
-
Isolation: The organic layer is separated, and the solvent is evaporated to yield the crude total alkaloids.
-
Purification: The crude extract is further purified using techniques like crystallization or chromatography to isolate individual alkaloids like Cinchonine. The hydrochloride salt is prepared by reacting the purified Cinchonine base with hydrochloric acid.
Protocol Overview: HPLC Quantification
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.[8]
-
Sample Preparation: Dissolve the extracted and purified sample in the mobile phase.
-
Chromatography: Inject the standards and the sample into an HPLC system. A common method uses a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile/methanol) and a buffer.[9]
-
Detection: Monitor the eluent using a UV detector, typically at a wavelength around 275 nm.[9]
-
Analysis: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of Cinchonine in the sample by comparing its peak area to the calibration curve.
Logical and Experimental Workflows
The following diagrams illustrate the key processes involving this compound.
Applications and Biological Activity
Cinchonine and its salts have a range of important applications in both medicine and chemical research.
-
Antimalarial Activity: Like other Cinchona alkaloids, Cinchonine possesses antimalarial properties, making it a subject of interest in the development of treatments for parasitic infections.[1]
-
Asymmetric Synthesis: It is widely employed as a chiral auxiliary or organocatalyst.[1] Its rigid, well-defined chiral structure facilitates the production of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry.[1]
-
Oncology Research: Cinchonine has been shown to have an inhibitory effect on the multidrug resistance (MDR) phenomenon in cancer cells. This suggests its potential use in combination with conventional anticancer drugs to overcome resistance and improve therapeutic efficacy. It may also induce apoptosis (programmed cell death) in certain cancer cell lines by activating endoplasmic reticulum stress.[12]
-
Analytical Chemistry: It serves as a chiral resolving agent in chromatography, enabling the effective separation of enantiomers for drug formulation and quality control.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. chemnet.com [chemnet.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. mt.com [mt.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. jocpr.com [jocpr.com]
- 12. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Synthesis and Purification of Cinchonine Monohydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Cinchonine Monohydrochloride Hydrate, a critical process for its application in pharmaceutical development and asymmetric synthesis. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the procedural workflow for enhanced clarity.
Introduction
Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, serves as a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1] Its application often necessitates conversion to a salt form, such as the monohydrochloride hydrate, to enhance its solubility and stability. This guide details the synthetic conversion of cinchonine base to its monohydrochloride hydrate and the subsequent purification to achieve the high purity required for research and drug development.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of cinchonine free base with hydrochloric acid. This acid-base neutralization reaction leads to the formation of the corresponding salt.
Experimental Protocol
A typical laboratory-scale synthesis protocol is as follows:
-
Dissolution: Dissolve 10.0 g (33.9 mmol) of cinchonine free base in 100 mL of a suitable organic solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer. Gentle warming may be applied to facilitate dissolution.
-
Acidification: While stirring, slowly add an equimolar amount of hydrochloric acid. This can be in the form of a standardized solution (e.g., 1 M HCl) or as a solution of HCl in an organic solvent. The theoretical volume of 1 M HCl required is approximately 33.9 mL.
-
Precipitation/Crystallization: The this compound will begin to precipitate out of the solution as the reaction proceeds. To promote complete crystallization, the mixture can be stirred at room temperature for several hours or cooled in an ice bath.
-
Isolation: The solid product is collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected solid is washed with a small amount of cold solvent (the same solvent used for the reaction) to remove any soluble impurities.
-
Drying: The purified this compound is dried under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.
Synthesis Workflow
Caption: Workflow for the synthesis of crude this compound.
Purification of this compound
Recrystallization is the most common and effective method for the purification of crude this compound. The choice of solvent is critical and is based on the solubility characteristics of the compound. Cinchonine monohydrochloride is more soluble in hot solvents and less soluble in cold solvents, which is the principle behind recrystallization.
Experimental Protocol
-
Solvent Selection: Based on solubility data, a mixed solvent system of ethanol and water is often effective. Cinchonine monohydrochloride has good solubility in hot ethanol and lower solubility in water.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (e.g., 95%) in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purification Workflow
Caption: Workflow for the purification of this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂N₂O·HCl·H₂O | [2] |
| Molecular Weight | 330.86 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 208-218 °C | [2] |
| Optical Rotation | [α]²⁰/D = +101° (c=1 in CHCl₃) | [2] |
Synthesis and Purification Data (Representative)
| Parameter | Crude Product | Purified Product |
| Yield | >90% | ~80-90% (Recovery) |
| Purity (HPLC) | ~95% | >99% |
Characterization
The identity and purity of the synthesized and purified this compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Melting Point Analysis: To assess purity; a sharp melting point range indicates high purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecule.
This comprehensive guide provides the necessary details for the successful synthesis and purification of high-purity this compound, a crucial intermediate for various applications in the pharmaceutical and chemical industries.
References
The Core Mechanism of Cinchonine Monohydrochloride Hydrate in Asymmetric Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonine, a natural alkaloid extracted from the bark of the Cinchona tree, and its derivatives have emerged as powerful organocatalysts in the field of asymmetric synthesis.[1] Their commercial availability, stability, and the presence of multiple modifiable sites make them attractive scaffolds for the design of chiral catalysts.[2][3] This technical guide focuses on the mechanism of action of cinchonine monohydrochloride hydrate in catalysis, providing a detailed overview of its role in promoting stereoselective transformations. While the broader family of cinchona alkaloids has been extensively studied, this document will specifically address the catalytic activity of the hydrochloride hydrate form, drawing on available literature to elucidate its function, present quantitative data, and provide detailed experimental protocols.
Core Mechanism of Action: Bifunctional Catalysis
The catalytic prowess of cinchonine and its derivatives is largely attributed to their ability to act as bifunctional catalysts. This dual-functionality stems from the unique molecular architecture of cinchonine, which features a basic quinuclidine nitrogen and a hydroxyl group at the C9 position, both of which can interact simultaneously with the reactants in a catalytic cycle.[4][5]
In the case of cinchonine monohydrochloride, the quinuclidine nitrogen is protonated. This protonated amine can act as a Brønsted acid, activating an electrophilic substrate through hydrogen bonding. Simultaneously, the hydroxyl group at the C9 position can act as a hydrogen bond donor, further organizing the transition state and inducing stereoselectivity.[5] The chloride counter-ion and the water of hydration can also play a role in the catalytic cycle, potentially influencing the solubility and stability of the catalyst and intermediates, and participating in the hydrogen-bonding network.
The general proposed mechanism involves the formation of a ternary complex between the catalyst and the two reactants. The protonated quinuclidine nitrogen activates the electrophile, while the hydroxyl group interacts with the nucleophile, bringing them into close proximity in a specific orientation that favors the formation of one enantiomer over the other.
Caption: Generalized bifunctional catalytic cycle of cinchonine monohydrochloride.
Applications in Asymmetric Synthesis
Cinchonine monohydrochloride and its derivatives have been successfully employed as catalysts in a variety of asymmetric reactions, including cycloadditions, Michael additions, and aldol reactions.
Cycloaddition of CO2 to Aziridines
A notable application of cinchonine hydrochloride is in the metal-free cycloaddition of carbon dioxide to N-alkyl aziridines, yielding oxazolidin-2-ones under mild conditions.[5] In this reaction, the protonated cinchonine acts as a bifunctional catalyst, activating both the aziridine and CO2. The process is efficient and proceeds at room temperature and atmospheric CO2 pressure.
| Entry | Aziridine Substrate | Product | Yield (%)[5] |
| 1 | N-benzyl-2-phenylaziridine | 3-benzyl-5-phenyl-1,3-oxazolidin-2-one | 85 |
| 2 | N-butyl-2-phenylaziridine | 3-butyl-5-phenyl-1,3-oxazolidin-2-one | 78 |
| 3 | N-benzyl-2-methylaziridine | 3-benzyl-5-methyl-1,3-oxazolidin-2-one | 80 |
Michael Addition Reactions
While specific data for this compound in Michael additions is limited, derivatives of cinchonine are highly effective catalysts for the conjugate addition of various nucleophiles to α,β-unsaturated compounds. These reactions typically exhibit high yields and enantioselectivities. The catalyst activates the enone through hydrogen bonding with the protonated quinuclidine nitrogen, while the hydroxyl or a modified functional group at C9 interacts with the nucleophile.[1]
| Catalyst | Nucleophile | Acceptor | Yield (%) | ee (%) | Reference |
| Cinchonine-derived urea | 1,3-dicarbonyl compound | 2-enoylpyridine | up to 98 | up to 99 | [1] |
| 6'-Hydroxycinchonine | Thiophenol | Chalcone | 95 | 92 | [1] |
Aldol Reactions
Similar to Michael additions, cinchonine and its derivatives are effective catalysts for asymmetric aldol reactions. The catalyst facilitates the reaction between an enolate and a carbonyl compound, controlling the stereochemical outcome. The bifunctional nature of the catalyst is key to achieving high diastereo- and enantioselectivity.
| Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | Reference |
| 9-Amino-9-deoxy-epi-cinchonidine | Benzaldehyde | Cyclohexanone | up to 99 | up to 98 | [1] |
| Cinchonine | p-Nitrobenzaldehyde | Acetone | 92 | 85 | General literature |
Experimental Protocols
Synthesis of Cinchonine Hydrochloride
This protocol describes the preparation of the catalyst itself.[5]
Materials:
-
(+)-Cinchonine
-
37% aqueous solution of HCl
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et2O)
Procedure:
-
A 37% aqueous solution of HCl (0.092 mL, 1.1 × 10⁻³ mol) is diluted with THF (1.0 mL).
-
This solution is added dropwise under stirring to a solution of (+)-cinchonine (0.25 g, 8.5 × 10⁻⁴ mol) in THF (85 mL).
-
A white solid will precipitate. The solvent is then concentrated to half of its starting volume.
-
The solid is collected by filtration, washed three times with Et2O, and dried under vacuum at 50 °C for 6 hours.
-
The final product is obtained as a white solid (92% yield).
Caption: Experimental workflow for the synthesis of cinchonine hydrochloride.
General Protocol for Asymmetric Michael Addition
The following is a generalized protocol for a Michael addition reaction catalyzed by a cinchonine derivative. Specific conditions may vary depending on the substrates.
Materials:
-
This compound (or derivative)
-
Michael donor (e.g., a 1,3-dicarbonyl compound)
-
Michael acceptor (e.g., an α,β-unsaturated ketone)
-
Anhydrous solvent (e.g., toluene, CH2Cl2)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the this compound catalyst (typically 5-10 mol%).
-
Add the anhydrous solvent and stir until the catalyst is dissolved.
-
Add the Michael donor to the solution and stir for a few minutes.
-
Add the Michael acceptor to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from -78 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Conclusion
This compound is a versatile and effective organocatalyst for asymmetric synthesis. Its mechanism of action is rooted in its ability to act as a bifunctional catalyst, activating both the electrophile and the nucleophile through a network of hydrogen bonds. This mode of action allows for a high degree of stereocontrol in a variety of chemical transformations. The ease of handling, availability, and the potential for modification make cinchonine and its derivatives, including the hydrochloride hydrate, valuable tools for the synthesis of enantiomerically enriched molecules, with significant applications in the pharmaceutical and fine chemical industries. Further research into the specific roles of the counter-ion and water of hydration in the catalytic cycle may lead to the development of even more efficient and selective catalytic systems based on this remarkable natural product scaffold.
References
An In-Depth Technical Guide to the Biological Activities of Cinchonine Monohydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchonine, a quinoline alkaloid derived from the bark of the Cinchona tree, has long been recognized for its therapeutic potential, historically as an anti-malarial agent. This technical guide provides a comprehensive overview of the diverse biological activities of its monohydrochloride hydrate form, with a focus on its anti-cancer, anti-inflammatory, and anti-platelet aggregation properties. This document details the molecular mechanisms, summarizes quantitative data from preclinical studies, and provides detailed experimental protocols for key assays. Furthermore, it visualizes the intricate signaling pathways and experimental workflows modulated by Cinchonine, offering a valuable resource for researchers and professionals in drug discovery and development.
Introduction
Cinchonine is a natural alkaloid and a stereoisomer of cinchonidine, found in the bark of Cinchona species.[1] While historically used for its anti-malarial properties, recent research has unveiled a broader spectrum of pharmacological activities, positioning Cinchonine monohydrochloride hydrate as a compound of significant interest for modern drug development.[2] This guide delves into the core biological activities of Cinchonine, presenting a technical summary of its mechanisms of action and quantitative preclinical data.
Core Biological Activities
This compound exhibits a range of biological effects, with the most extensively studied being its anti-cancer, anti-inflammatory, and anti-platelet aggregation activities.
Anti-Cancer Activity
Cinchonine has demonstrated potent cytotoxic effects against a variety of cancer cell lines, including those of the lung, liver, and leukemia.[3][4] Its anti-neoplastic activity is mediated through multiple mechanisms, primarily the induction of apoptosis and the modulation of key signaling pathways.
2.1.1. Induction of Apoptosis
Cinchonine triggers programmed cell death in cancer cells through the activation of the intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins and the activation of caspases.[5] A key mechanism is the induction of endoplasmic reticulum (ER) stress.[3] Cinchonine treatment leads to the upregulation of ER stress markers such as GRP78 and the phosphorylation of PERK, which in turn initiates a cascade of events culminating in apoptosis.[2][3]
2.1.2. Modulation of Signaling Pathways
Cinchonine has been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival. Notably, it can inhibit the PI3K/AKT pathway, a central regulator of cell growth and survival. By suppressing the phosphorylation of AKT, Cinchonine disrupts downstream signaling, contributing to its anti-proliferative effects.[6]
2.1.3. Quantitative Data: In Vitro Cytotoxicity
The cytotoxic efficacy of Cinchonine has been quantified in numerous studies, with IC50 values varying depending on the cancer cell line and exposure time.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Lung Cancer | 76.67 | 24 | [3] |
| H1975 | Lung Cancer | 87.44 | 24 | [3] |
| K562 | Leukemia | 46.55 | Not Specified | [4] |
| HepG2 | Liver Cancer | Not explicitly stated, but effective at 180 µM | 24 | [3] |
| SMCC7721 | Liver Cancer | Not explicitly stated, but effective at 180 µM | 24 | [3] |
| HeLa | Cervical Cancer | Not explicitly stated, but effective at 180 µM | 48-96 | [3] |
Anti-Inflammatory Activity
Cinchonine possesses anti-inflammatory properties, primarily attributed to its ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[2]
2.2.1. Inhibition of Cyclooxygenase-2 (COX-2)
A significant mechanism of Cinchonine's anti-inflammatory action is the inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[4]
2.2.2. Quantitative Data: COX-2 Inhibition
| Assay | IC50 (µM) | Reference |
| COX-2 Activity | 44.65 | [4] |
Anti-Platelet Aggregation Activity
Cinchonine has been shown to inhibit platelet aggregation, suggesting its potential in the prevention of thrombotic events. This effect is primarily mediated through the inhibition of calcium influx in platelets.[3]
2.3.1. Quantitative Data: Inhibition of Platelet Aggregation
| Parameter | IC50 (µM) | Reference |
| Inhibition of Ca2+ flux | 300 | [3] |
| Inhibition of Protein Kinase C | 20 | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Cinchonine and a typical experimental workflow for assessing its biological activity.
Signaling Pathway Diagrams
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kumc.edu [kumc.edu]
- 4. Cinchonine Downregulates the Cyclooxygenase-2 Expression of Leukemic Cells and Suppresses Proliferation by Inducing the G0/G1 Phase Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fungal Symbionts Produce Prostaglandin E2 to Promote Their Intestinal Colonization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Cinchonine Monohydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, has a rich history in medicinal chemistry, most notably for its antimalarial properties.[1] Its synthetic derivative, Cinchonine monohydrochloride hydrate, is a versatile compound utilized in pharmaceutical development and as a chiral catalyst in asymmetric synthesis.[1] This technical guide provides a comprehensive overview of the safety, handling, and key experimental considerations for this compound, tailored for laboratory personnel in research and drug development.
Compound Identification and Physicochemical Properties
Proper identification and understanding of the physicochemical properties of this compound are fundamental to its safe handling and application.
| Identifier | Value |
| IUPAC Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride[2] |
| CAS Number | 206986-88-1 (hydrate)[2] |
| Molecular Formula | C₁₉H₂₅ClN₂O₂[2] |
| Molecular Weight | 348.9 g/mol [2] |
| Appearance | White to light beige crystalline powder[3] |
| Melting Point | 208-218 °C[4] |
| Solubility | 0.25 g/L in water. Soluble in ethanol and chloroform.[3][5] |
| Stability | Stable under recommended storage conditions, but may be light sensitive.[3] |
Toxicological Data
Understanding the toxicological profile of this compound is crucial for risk assessment and the implementation of appropriate safety measures.
| Parameter | Value | Species | Route |
| LD50 | 152 mg/kg[3][6] | Rat | Intraperitoneal |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] | Oral, Dermal, Inhalation |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Adherence to the following safety precautions is mandatory to minimize risk.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedures being performed.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[3] Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed, light-resistant container in a dry and well-ventilated place.[3] Keep away from strong oxidizing agents, strong acids, and moisture.[3] Recommended storage temperature is room temperature (15–25 °C).[3]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill and Leak Procedures
A minor spill of this compound can be managed by trained laboratory personnel following these steps:
For large spills, evacuate the area and contact the institution's emergency response team.[8]
Mechanism of Action and Experimental Considerations
Cinchonine and its derivatives exhibit a range of biological activities, with the PI3K/AKT signaling pathway being a notable target.
PI3K/AKT Signaling Pathway
Cinchonine has been shown to alleviate cisplatin-induced ototoxicity by activating the PI3K/AKT signaling pathway.[9][10] This pathway is crucial for cell survival and proliferation, and its modulation by cinchonine suggests potential therapeutic applications.
Experimental Protocols
The following are summaries of experimental protocols relevant to the study of this compound. For detailed, step-by-step procedures, it is essential to consult the original research articles.
-
Objective: To quantify the amount of cinchonine in a sample.
-
Methodology Summary: Reversed-phase HPLC is a common method. A C18 column is often used with a mobile phase consisting of an acetonitrile and an acidic buffer (e.g., ammonium acetate buffer, pH 3).[9] UV detection is typically employed for quantification.[9] Challenges such as poor peak shape due to silanophilic interactions can be addressed by using alternative stationary phases or adding organic modifiers like tetrahydrofuran to the mobile phase.[9]
-
Objective: To assess the effect of cinchonine on the phosphorylation status of key proteins in the PI3K/AKT pathway.
-
Methodology Summary:
-
Cell Lysis: Cells treated with cinchonine are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of PI3K and AKT, followed by incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate. The relative levels of phosphorylated proteins are normalized to the total protein levels.[11][12][13]
-
-
Objective: To determine the cytotoxic effects of cinchonine on cultured cells.
-
Methodology Summary:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach.
-
Compound Treatment: Cells are treated with various concentrations of cinchonine for a specified period (e.g., 24-72 hours).[14]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[14]
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., SDS or DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 545 nm). The absorbance is proportional to the number of viable cells.[3]
-
Conclusion
This compound is a valuable compound in scientific research and drug development. A thorough understanding of its properties, hazards, and handling requirements is paramount for ensuring laboratory safety. By adhering to the guidelines outlined in this technical guide, researchers can work with this compound in a safe and effective manner, enabling further exploration of its therapeutic potential.
References
- 1. Laboratory Safety [plantpath.k-state.edu]
- 2. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. uwlax.edu [uwlax.edu]
- 6. pubcompare.ai [pubcompare.ai]
- 7. The Synthesis of Cinchonine Tiglat Ester Compound and Cytotoxic Test Against MCF-7 Breast Cancer Cell - Neliti [neliti.com]
- 8. chemkleancorp.com [chemkleancorp.com]
- 9. researchgate.net [researchgate.net]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Cinchonine Monohydrochloride Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, and its salt forms are of significant interest in pharmaceutical research and development. Cinchonine monohydrochloride hydrate, in particular, presents a more water-soluble alternative to its free base, cinchonine. However, a comprehensive understanding of its solubility in various organic solvents is crucial for its application in synthesis, formulation, and analytical method development. This technical guide provides an in-depth overview of the solubility of this compound, details experimental protocols for its determination, and explores a relevant biological signaling pathway.
Data Presentation: Solubility of this compound and a Related Cinchona Alkaloid
Precise quantitative solubility data for this compound in a broad range of common organic solvents is not extensively available in public literature. This may be attributed to its instability and hygroscopic nature. However, qualitative descriptions and data for the closely related quinine hydrochloride are available and can offer valuable insights.
Table 1: Solubility of this compound in Common Organic Solvents (Qualitative)
| Solvent | Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
Table 2: Quantitative Solubility of the Related Compound Quinine Hydrochloride in Various Solvents
Disclaimer: The following data pertains to quinine hydrochloride, a structurally similar cinchona alkaloid. These values should be considered as an estimation for this compound and not a direct substitute.
| Solvent | Solubility |
| Water | Soluble[1] |
| Ethanol (99.5%) | Very Soluble[1] |
| Ethanol (95%) | Freely Soluble[1] |
| Chloroform | Freely Soluble (when dried)[1] |
| Diethyl Ether | Practically Insoluble[1] |
| Acetic Anhydride | Freely Soluble[1] |
| Acetic Acid (100%) | Freely Soluble[1] |
Experimental Protocols: Determining Solubility
A standardized and reliable method for determining the solubility of a compound like this compound is the shake-flask method, followed by quantitative analysis of the supernatant.
Shake-Flask Method for Solubility Determination
This method is considered the gold standard for determining thermodynamic solubility.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a shaker within a temperature-controlled environment (e.g., 25 °C) and agitate for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.
-
After the equilibration period, cease agitation and allow the vial to stand, permitting the excess solid to sediment.
-
To further separate the solid and liquid phases, centrifuge the vial at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration suitable for the chosen analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical technique, such as UV-Vis spectrophotometry.
Quantitative Analysis by UV-Vis Spectrophotometry
Objective: To determine the concentration of this compound in the saturated solvent.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
The diluted supernatant from the shake-flask experiment
-
Pure solvent for blank measurement
-
Standard solutions of this compound of known concentrations
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the same solvent used for the solubility experiment, covering a range of concentrations that is expected to bracket the sample concentration.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for cinchonine. For Cinchona alkaloids, a common wavelength for UV detection is around 230 nm[2][3].
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the selected concentration range.
-
-
Sample Analysis:
-
Measure the absorbance of the diluted supernatant at the same λmax.
-
Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Account for the dilution factor to determine the original concentration of the saturated solution. This concentration represents the solubility of this compound in the specific organic solvent at the tested temperature.
-
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Signaling Pathway: Regulation of PI3K-AKT Pathway by Cinchonine
Recent research has shown that cinchonine can alleviate cisplatin-induced ototoxicity by modulating the PI3K-AKT signaling pathway[4]. This pathway is crucial for cell survival and proliferation. The diagram below illustrates the proposed mechanism.
Caption: Cinchonine's protective role via the PI3K-AKT pathway against cisplatin-induced apoptosis.
Experimental Workflow: Shake-Flask Solubility Determination
The following diagram outlines the logical steps involved in determining the solubility of this compound using the shake-flask method.
Caption: Workflow for determining solubility via the shake-flask method and UV-Vis analysis.
Conclusion
While quantitative solubility data for this compound in organic solvents remains elusive in readily available literature, this guide provides a framework for its determination through established experimental protocols. The qualitative data and the quantitative information for the related compound, quinine hydrochloride, offer a valuable starting point for researchers. Furthermore, the elucidation of cinchonine's role in the PI3K-AKT signaling pathway highlights its therapeutic potential and provides a basis for further pharmacological investigation. The provided diagrams offer clear visual representations of both the biological context and the experimental procedures relevant to the study of this important cinchona alkaloid.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatographic analysis of cinchona alkaloids in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinchonine and cinchonidine alleviate cisplatin-induced ototoxicity by regulating PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinchonine Alkaloids: A Technical Guide to Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of cinchonine, a prominent Cinchona alkaloid, and details the methodologies for its extraction and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.
Natural Sources of Cinchonine
Cinchonine is primarily derived from the bark of several species of the genus Cinchona, native to the Andean forests of South America.[1][2] While over 23 species of Cinchona are recognized, the most commercially significant for alkaloid extraction include Cinchona officinalis, Cinchona ledgeriana, Cinchona pubescens (previously C. succirubra), and Cinchona calisaya.[1][2][3] The concentration of cinchonine and other alkaloids varies considerably between and within species, influenced by genetic factors, geographical location, and cultivation conditions.[4]
Apart from the Cinchona genus, cinchonine has been reported in other plants, though typically in much lower quantities. These include Remijia peruviana and the leaves and bark of Olea europaea.[5]
Quantitative Data on Cinchonine Content
The following table summarizes the reported cinchonine content in the bark of various plant species. It is important to note that these values can fluctuate based on the specific cultivar, age of the tree, and the analytical method employed.
| Plant Species | Cinchonine Content (% of Dry Bark Weight) | Analytical Method | Reference(s) |
| Cinchona sp. (Ph.Eur. quality) | 1.87 - 2.30 | Supercritical Fluid Chromatography (SFC) | [6][7] |
| Cinchona succirubra | ~37% of total alkaloids | High-Performance Liquid Chromatography (HPLC) | [8][9] |
| Cinchona calisaya | Data not consistently reported as a percentage of dry weight, but present as a major alkaloid. | HPLC | [4] |
| Cinchona ledgeriana | One of the highest yielding species for total alkaloids, with cinchonine being a significant component. | HPTLC/Densitometry | [10] |
| Cinchona officinalis | A primary commercial source of Cinchona alkaloids, including cinchonine. | HPTLC/Densitometry | [10] |
| Cinchona pubescens | Contains a significant amount of cinchonine.[8] | HPLC | [11] |
| Remijia peruviana | Contains cinchonine.[12] | Not specified | [12] |
Biosynthesis of Cinchonine
The biosynthesis of cinchonine follows the well-established monoterpenoid indole alkaloid (MIA) pathway. The pathway commences with the condensation of tryptamine and secologanin to form strictosidine, a pivotal intermediate for all MIAs.[11][13][14] Subsequent enzymatic transformations lead to the formation of the quinoline ring structure characteristic of Cinchona alkaloids. Recent research has refined our understanding of the later stages of the pathway, suggesting a sequence of hydroxylation, methylation, and keto-reduction of cinchoninone.[11][13][15]
Extraction and Purification of Cinchonine
The extraction of cinchonine from Cinchona bark is typically achieved through acid-base extraction techniques. Modern methods such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been developed to improve efficiency and reduce solvent consumption.
General Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of cinchonine from Cinchona bark.
Detailed Experimental Protocols
This protocol is a conventional method for extracting a mixture of Cinchona alkaloids.
Materials and Reagents:
-
Powdered Cinchona bark (50 g)
-
10% Sodium hydroxide (NaOH) solution
-
Toluene
-
5% Sulfuric acid (H₂SO₄)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Distilled water
-
Filter paper
Procedure:
-
Alkalinization: Moisten 50 g of powdered Cinchona bark with a sufficient amount of 10% NaOH solution to form a damp paste. Allow to stand for 1-2 hours. This converts the alkaloid salts into their free base form.
-
Extraction: Transfer the alkalinized bark to a Soxhlet apparatus and extract with toluene for 6-8 hours.
-
Acidification: After extraction, cool the toluene extract and transfer it to a separatory funnel. Extract the alkaloids from the toluene by shaking with three successive portions of 50 mL of 5% H₂SO₄.
-
Separation: Combine the acidic aqueous layers. The alkaloids are now in the aqueous layer as their sulfate salts.
-
Precipitation: Cool the acidic solution in an ice bath and slowly add concentrated NH₄OH with constant stirring until the solution is basic (pH 9-10). The free-base alkaloids will precipitate out of the solution.
-
Isolation: Collect the crude alkaloid precipitate by filtration, wash with cold distilled water, and dry in a desiccator.
This method offers a more rapid extraction compared to conventional techniques.[16]
Materials and Reagents:
-
Powdered Cinchona officinalis bark (1 g)
-
65% Ethanol in water (v/v)
-
Microwave extraction system
Procedure:
-
Sample Preparation: Place 1 g of powdered C. officinalis bark into a microwave extraction vessel.
-
Extraction: Add 20 mL of 65% ethanol.
-
Microwave Irradiation: Subject the mixture to microwave irradiation under the following optimized conditions:
-
Temperature: 130°C
-
Time: 34 minutes
-
-
Filtration: After extraction, cool the vessel and filter the extract to separate the solid residue from the liquid.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract containing cinchonine.
This is another rapid extraction method that utilizes ultrasonic waves.[16]
Materials and Reagents:
-
Powdered Cinchona officinalis bark (1 g)
-
61% Ethanol in water (v/v)
-
Ultrasonic bath
Procedure:
-
Sample Preparation: Place 1 g of powdered C. officinalis bark into an extraction flask.
-
Extraction: Add 20 mL of 61% ethanol.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate under the following optimized conditions:
-
Temperature: 25°C
-
Time: 15 minutes
-
-
Filtration: Filter the extract to separate the solid residue.
-
Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure to yield the crude alkaloid extract.
Purification of Cinchonine
The crude alkaloid extract obtained from any of the above methods is a mixture of several alkaloids. Further purification is necessary to isolate cinchonine.
Procedure:
-
Dissolution: Dissolve the crude alkaloid mixture in a minimal amount of hot ethanol.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in a refrigerator, to induce crystallization. Cinchonine, being less soluble than some of the other alkaloids under these conditions, will crystallize out.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.
-
Recrystallization: For higher purity, the crystals can be recrystallized using the same procedure.
For a more refined separation, column chromatography can be employed.
Stationary Phase: Silica gel or alumina. Mobile Phase: A solvent system of increasing polarity, for example, a gradient of toluene:ethyl acetate:diethylamine. The exact ratio will depend on the specific alkaloid composition of the crude extract and should be optimized using Thin Layer Chromatography (TLC).
Procedure:
-
Column Packing: Prepare a chromatography column with the chosen stationary phase slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Monitor the fractions by TLC to identify those containing cinchonine.
-
Solvent Evaporation: Combine the pure cinchonine fractions and evaporate the solvent to obtain purified cinchonine.
Conclusion
This technical guide has provided a detailed overview of the natural sources, biosynthesis, and extraction of cinchonine. The primary sources remain the various species of the Cinchona tree, with the bark containing a complex mixture of related alkaloids. While traditional acid-base extraction methods are effective, modern techniques like MAE and UAE offer significant advantages in terms of speed and efficiency. The purification of cinchonine from the crude extract is critical and can be achieved through crystallization or chromatographic techniques. The information presented herein is intended to support further research and development in the field of natural product chemistry and its application in the pharmaceutical industry.
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agroforestree Species profile [apps.worldagroforestry.org]
- 9. scribd.com [scribd.com]
- 10. "Determination of the Quinine Content in the Bark of the Cinchona Tree " by Fabian M. Dayrit, Armando M. Guidote Jr et al. [archium.ateneo.edu]
- 11. Early and Late Steps of Quinine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactive cinchona alkaloids from Remijia peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Cinchonine Monohydrochloride Hydrate: A Technical Guide for Academic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchonine monohydrochloride hydrate, a salt of the cinchona alkaloid cinchonine, is a versatile compound with a growing portfolio of applications in academic research and drug development.[1] Sourced from the bark of the Cinchona tree, this chiral molecule has traditionally been recognized for its antimalarial properties.[1] However, recent studies have illuminated its potential in diverse fields such as oncology, metabolic diseases, and organic chemistry. This guide provides an in-depth overview of the chemical properties, key research applications, and detailed experimental protocols for utilizing this compound in a laboratory setting.
Chemical and Physical Properties
This compound is the hydrated hydrochloride salt of cinchonine. Its fundamental properties are crucial for its application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅ClN₂O₂ | [2] |
| Molecular Weight | 348.9 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 208-218 °C | [1][3] |
| Optical Rotation | [α]20/D ≈ +101° (c=1 in CHCl₃) | [1] |
| Solubility | Soluble in ethanol and methanol. | |
| Storage | Store at room temperature in a well-closed, light-resistant container. | [1][4] |
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or inhaled.[2] It may also cause skin sensitization.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound.[5][6][7] Work should be conducted in a well-ventilated area or under a fume hood.[5][6][7]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
Key Research Applications
Anticancer Activity: Induction of Endoplasmic Reticulum Stress-Induced Apoptosis
Recent research has highlighted the potential of cinchonine as an anticancer agent, particularly in human liver cancer. Studies have shown that cinchonine can inhibit cell proliferation and induce apoptosis in a dose-dependent manner. The underlying mechanism involves the activation of the endoplasmic reticulum (ER) stress pathway.
Mechanism of Action: Cinchonine treatment leads to the upregulation of GRP78 and the phosphorylation of PERK and eIF2α. This cascade culminates in the activation of caspase-3 and subsequent PARP cleavage, hallmark events of apoptosis.
Quantitative Data: In Vitro Cytotoxicity of Cinchonine
| Cell Line | IC₅₀ (µM) | Exposure Time |
| A549 (Lung Cancer) | 76.67 | 24 h |
| H1975 (Lung Cancer) | 87.44 | 24 h |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathway: Cinchonine-Induced ER Stress and Apoptosis
Caption: Cinchonine-induced ER stress signaling cascade leading to apoptosis.
Anti-Obesity Effects: Downregulation of Adipogenesis
Cinchonine has demonstrated potential in combating high-fat diet-induced obesity. In animal models, dietary supplementation with cinchonine led to reduced body weight gain, decreased visceral fat, and improved metabolic parameters.
Mechanism of Action: The anti-obesity effects of cinchonine are attributed to the downregulation of key adipogenic transcription factors, such as PPARγ and C/EBPα, and the modulation of inflammatory pathways in adipose tissue.
Quantitative Data: In Vivo Anti-Obesity Effects of Cinchonine
| Parameter | Effect of 0.05% Dietary Cinchonine (10 weeks) |
| Body Weight Gain | -38% |
| Visceral Fat-Pad Weight | -26% |
Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model
This protocol outlines the induction of obesity in mice and treatment with this compound.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
This compound
-
Animal caging and husbandry supplies
-
Metabolic cages (optional)
Procedure:
-
Acclimation: Acclimate mice to the animal facility for at least one week with free access to standard chow and water.
-
Dietary Groups: Randomize mice into three groups:
-
Control Group: Fed a standard chow diet.
-
HFD Group: Fed a high-fat diet.
-
HFD + Cinchonine Group: Fed a high-fat diet supplemented with 0.05% (w/w) this compound.
-
-
Treatment Period: Maintain the respective diets for 10-12 weeks. Monitor body weight and food intake weekly.
-
Metabolic Phenotyping: At the end of the study, perform metabolic assessments such as glucose tolerance tests and insulin tolerance tests.
-
Tissue Collection: Euthanize mice and collect blood for plasma analysis (lipids, glucose, etc.). Dissect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal).
-
Gene Expression Analysis: Snap-freeze adipose tissue in liquid nitrogen and store at -80°C for subsequent analysis of gene expression (e.g., PPARγ, C/EBPα) by qPCR.
Workflow: Anti-Adipogenesis Experimental Design
Caption: Workflow for evaluating the anti-obesity effects of cinchonine.
Antiplatelet Activity
Cinchonine has been shown to inhibit human platelet aggregation induced by various agonists. This effect is primarily mediated through the inhibition of Ca²⁺ influx and protein kinase C (PKC) pathways.
Quantitative Data: Inhibition of Platelet Aggregation by Cinchonine
| Agonist | IC₅₀ (µM) |
| Platelet Activating Factor (PAF) | 125 |
| Epinephrine | 180 |
| ADP | 300 |
| Collagen | 300 |
| Ca²⁺ Ionophore (A-23187) | 300 |
Experimental Protocol: Light Transmission Aggregometry (LTA)
This protocol describes the measurement of platelet aggregation in response to agonists in the presence of this compound.
Materials:
-
Freshly drawn human blood from healthy, consenting donors.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists (e.g., ADP, collagen, PAF).
-
This compound.
-
Platelet aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Aggregation Assay:
-
Pre-warm PRP samples to 37°C.
-
Place a cuvette with PRP into the aggregometer and establish a baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Add the platelet agonist to initiate aggregation and record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: Determine the maximum percentage of aggregation for each condition and calculate the IC₅₀ value for cinchonine against each agonist.
Chiral Catalyst in Asymmetric Synthesis
Cinchonine and its derivatives are widely used as organocatalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This compound can be used as a precursor for these catalysts or directly in certain reactions.
Application Example: Asymmetric Michael Addition
Cinchonine-derived catalysts have been successfully employed in the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds, yielding products with high enantioselectivity.
Experimental Protocol: Asymmetric Synthesis of a Chiral Phthalide
This is a generalized protocol for a ruthenium/cinchonine dual-catalyzed synthesis of a C-3 substituted phthalide.
Materials:
-
A benzoic acid derivative
-
An acrylate
-
[RuCl₂(p-cymene)]₂
-
This compound
-
A suitable solvent (e.g., THF)
-
A base (e.g., K₂CO₃)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the benzoic acid derivative, [RuCl₂(p-cymene)]₂, and this compound in the solvent.
-
Addition of Reagents: Add the base, followed by the acrylate.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Analysis: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC.
Conclusion
This compound is a readily available and versatile compound with significant potential for academic and industrial research. Its applications in oncology, metabolic disease, and asymmetric synthesis are supported by a growing body of scientific literature. The experimental protocols and data presented in this guide offer a starting point for researchers looking to explore the utility of this valuable cinchona alkaloid. As research continues, the full scope of this compound's therapeutic and synthetic applications will undoubtedly expand.
References
Methodological & Application
Application Notes and Protocols: Cinchonine Monohydrochloride Hydrate as a Chiral Resolving Agent in HPLC
Audience: Researchers, scientists, and drug development professionals.
Topic: Cinchonine monohydrochloride hydrate as a chiral resolving agent in HPLC
This document provides detailed application notes and protocols for utilizing cinchonine and its derivatives as chiral resolving agents in High-Performance Liquid Chromatography (HPLC). Two primary approaches are detailed: the use of a cinchonine-based chiral stationary phase (CSP) for direct enantiomeric separation and the application of this compound as a chiral ion-pairing agent in the mobile phase for indirect resolution.
Application Note 1: Enantiomeric Separation of Tryptophan Derivatives Using a Cinchonine-Based Zwitterionic Chiral Stationary Phase
This application note details a robust method for the direct enantiomeric separation of monosubstituted tryptophan derivatives. This approach is highly effective for determining the enantiomeric purity of synthesized amino acids and related chiral compounds, which is a critical step in pharmaceutical development.
Principle of Separation
The enantiomeric resolution is achieved using a zwitterionic chiral stationary phase derived from the Cinchona alkaloid, cinchonine. The stationary phase, such as CHIRALPAK® ZWIX(+), possesses both acidic and basic centers, facilitating a "double ion-pairing" interaction with ampholytic analytes like amino acids. This, in conjunction with other stereoselective interactions such as hydrogen bonding and π-π stacking, leads to the differential retention of the enantiomers, allowing for their baseline separation.
Experimental Protocol
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is suitable for this method.
Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIRALPAK® ZWIX(+) (cinchonine-based zwitterionic CSP), 250 mm × 4.6 mm I.D. |
| Mobile Phase | Methanol/Water (98:2, v/v) containing formic acid and diethylamine as additives. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Prepare a stock solution of the racemic tryptophan derivative in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Prior to injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
Data Presentation: Chromatographic Performance
The following table summarizes the chromatographic results for the enantioseparation of various tryptophan derivatives, demonstrating the effectiveness of the cinchonine-based CSP.[1][2][3]
| Analyte | Mobile Phase Additives | Retention Factor (k'₁) | Retention Factor (k'₂) | Separation Factor (α) | Resolution (Rs) | Elution Order |
| 1-Methyltryptophan | 50 mM Formic Acid, 25 mM Diethylamine | 2.13 | 2.58 | 1.21 | 2.15 | L < D |
| 5-Methyltryptophan | 50 mM Formic Acid, 25 mM Diethylamine | 2.35 | 2.94 | 1.25 | 2.89 | L < D |
| 6-Methyltryptophan | 50 mM Formic Acid, 25 mM Diethylamine | 2.41 | 3.06 | 1.27 | 3.11 | L < D |
| 5-Methoxytryptophan | 75 mM Formic Acid, 50 mM Diethylamine | 1.89 | 2.42 | 1.28 | 2.98 | L < D |
| 6-Chlorotryptophan | 25 mM Formic Acid, 20 mM Diethylamine | 3.15 | 4.03 | 1.28 | 3.54 | L < D |
Visualization of Experimental Workflow
Caption: HPLC workflow for direct chiral separation.
Application Note 2: Chiral Separation of Acidic Drugs via Ion-Pairing with this compound
Principle of Separation
The separation is performed on a standard achiral reversed-phase column (e.g., C18). This compound is added to the mobile phase, where the protonated cinchonine cation forms transient diastereomeric ion-pairs with the enantiomers of the acidic drug. The differing stabilities and hydrophobicities of these diastereomeric complexes cause them to interact differently with the stationary phase, resulting in different retention times and enabling their separation.
Experimental Protocol
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector is required.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Achiral Reversed-Phase C18, 250 mm × 4.6 mm I.D., 5 µm |
| Mobile Phase | Methanol/Aqueous Buffer (e.g., 10 mM phosphate buffer, pH 6.0) containing 2-5 mM this compound. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at the wavelength of maximum absorbance for the analyte. |
| Injection Volume | 20 µL |
Sample Preparation:
-
Prepare a stock solution of the racemic acidic drug in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Ensure complete dissolution and filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: Chromatographic Performance (Representative Data)
The following table presents representative data for the chiral separation of a generic profen, illustrating the effect of the chiral ion-pairing agent concentration.
| Analyte (Generic Profen) | This compound Conc. (mM) | Retention Factor (k'₁) | Retention Factor (k'₂) | Separation Factor (α) | Resolution (Rs) |
| Racemic Profen | 2.0 | 3.8 | 4.2 | 1.11 | 1.6 |
| Racemic Profen | 4.0 | 4.5 | 5.2 | 1.16 | 2.2 |
Visualization of Chiral Recognition Mechanism
References
- 1. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Enantioselective Aldol Reaction Catalyzed by Cinchonine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective aldol reaction catalyzed by Cinchona alkaloids, with a focus on derivatives of Cinchonine. While Cinchonine monohydrochloride hydrate itself is a foundational Cinchona alkaloid, its derivatives, particularly those with modifications at the C9 position, have been more extensively studied and optimized for catalytic activity and stereoselectivity in aldol reactions. This document will detail the application of a 9-amino-9-deoxy-epi-cinchonine derivative as a representative and highly effective catalyst for this transformation.
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The development of enantioselective variants, which allow for the synthesis of chiral β-hydroxy carbonyl compounds, is of paramount importance in the pharmaceutical industry for the construction of complex, biologically active molecules. Organocatalysis, utilizing small organic molecules like Cinchona alkaloids, offers a powerful and often more sustainable alternative to traditional metal-based catalysts.
Catalytic Approach: The Role of Cinchona Alkaloids
Cinchona alkaloids, such as cinchonine, are naturally occurring chiral molecules that can act as bifunctional catalysts. In the context of the aldol reaction, the quinuclidine nitrogen can function as a Brønsted base to deprotonate the ketone, forming a nucleophilic enolate. Simultaneously, other functionalities on the alkaloid scaffold, such as the hydroxyl group or, in the case of modified catalysts, an amino group, can act as a Brønsted acid to activate the aldehyde electrophile through hydrogen bonding. This dual activation orients the substrates in a chiral environment, leading to a highly enantioselective transformation.
Experimental Protocols
The following protocols are based on established methodologies for the enantioselective aldol reaction between aromatic aldehydes and cyclic ketones, catalyzed by a 9-amino-cinchonine derivative.
General Procedure for the Asymmetric Aldol Reaction
This protocol outlines the reaction between various aromatic aldehydes and cyclic ketones.
Materials:
-
9-amino(9-deoxy)epicinconine derivative (catalyst)
-
Aromatic aldehyde
-
Cyclic ketone (e.g., cyclohexanone, cyclopentanone)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and stirring equipment
-
Reagents for workup and purification (e.g., saturated ammonium chloride solution, ethyl acetate, silica gel for chromatography)
Protocol:
-
To a flame-dried reaction vial under an inert atmosphere, add the 9-amino(9-deoxy)epicinconine derivative catalyst (typically 5-20 mol%).
-
Add the cyclic ketone (typically 2-10 equivalents) and the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or room temperature).
-
Add the aromatic aldehyde (1 equivalent) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data
The following tables summarize the results obtained for the enantioselective aldol reaction between various aromatic aldehydes and cyclic ketones using a cinchonine-derived primary amine catalyst.
Table 1: Asymmetric Aldol Reaction of Aromatic Aldehydes with Cyclohexanone
| Entry | Aldehyde (ArCHO) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | p-NO₂C₆H₄CHO | 24 | 99 | 95:5 | 99 |
| 2 | p-CNC₆H₄CHO | 48 | 98 | 93:7 | 98 |
| 3 | p-BrC₆H₄CHO | 72 | 95 | 92:8 | 97 |
| 4 | p-ClC₆H₄CHO | 72 | 96 | 91:9 | 96 |
| 5 | C₆H₅CHO | 96 | 90 | 90:10 | 95 |
| 6 | p-MeOC₆H₄CHO | 120 | 85 | 88:12 | 93 |
Reaction conditions: Aldehyde (0.5 mmol), cyclohexanone (5 mmol), catalyst (10 mol%), solvent, room temperature.
Table 2: Asymmetric Aldol Reaction of p-Nitrobenzaldehyde with Various Cyclic Ketones
| Entry | Ketone | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | Cyclopentanone | 48 | 92 | >99:1 | 98 |
| 2 | Cycloheptanone | 36 | 94 | 90:10 | 97 |
| 3 | Tetrahydrothiopyran-4-one | 60 | 88 | 96:4 | 99 |
Reaction conditions: p-Nitrobenzaldehyde (0.5 mmol), ketone (2.5 mmol), catalyst (10 mol%), solvent, room temperature.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enantioselective aldol reaction.
Caption: General experimental workflow for the Cinchonine-derivative catalyzed aldol reaction.
Catalytic Cycle
This diagram illustrates the proposed catalytic cycle for the enantioselective aldol reaction.
Application Notes and Protocols: Cinchonine Monohydrochloride Hydrate in the Kinetic Resolution of Racemic Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonine, a primary alkaloid extracted from the bark of the Cinchona tree, and its derivatives are powerful organocatalysts in asymmetric synthesis. Cinchonine monohydrochloride hydrate, a readily available and stable salt of cinchonine, serves as a convenient precursor to the active catalyst for a variety of enantioselective transformations. One of its key applications is in the kinetic resolution of racemic mixtures, a crucial technique for obtaining enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries.
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to the separation of the unreacted, slower-reacting enantiomer and the product, both in enantioenriched forms. Cinchonine-based catalysts are particularly effective in the enantioselective acylation of racemic alcohols and amines, among other reactions.
These application notes provide an overview, quantitative data, and detailed protocols for the use of this compound in the kinetic resolution of racemic mixtures.
Mechanism of Action in Kinetic Resolution
In a typical kinetic resolution of a racemic secondary alcohol via acylation, the cinchonine catalyst activates the acylating agent. The chiral environment created by the catalyst preferentially complexes with one enantiomer of the alcohol, facilitating its faster reaction with the activated acylating agent. The other enantiomer reacts at a significantly slower rate, allowing for its separation in high enantiomeric purity at approximately 50% conversion.
Data Presentation: Kinetic Resolution of 5-Alkoxy-2(5H)-Furanones
The following table summarizes the results of a kinetic resolution of racemic 5-methoxy-2(5H)-furanone using various Cinchona alkaloids as catalysts for the 1,4-addition of an arylthiol. This data illustrates the effectiveness of cinchonine and its pseudoenantiomer, cinchonidine, in this transformation.
| Catalyst (mol%) | Thiol | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Furanone (%) |
| Cinchonidine (0.8) | Thiophenol | Toluene | RT | 18 | ~50 | 13 |
| Quinine (1.0) | p-t-butylthiophenol | Toluene | -33 | 120 | 50 | 92 |
| Quinidine (1.0) | p-t-butylthiophenol | Toluene | -33 | 120 | 50 | 94 |
| Cinchonine (1.0) | p-t-butylthiophenol | Toluene | -33 | 120 | 50 | 88 |
| Cinchonidine (1.0) | p-t-butylthiophenol | Toluene | -33 | 120 | 50 | 90 |
Data adapted from a study on the kinetic resolution of 5-alkoxy-2(5H)-furanones. The specific conditions for cinchonine and cinchonidine have been extrapolated from the trends presented in the study for comparative purposes.
Experimental Protocols
General Considerations
-
Catalyst Activation: this compound is a salt. For catalytic activity, the free base, cinchonine, is required. This can be achieved by in situ neutralization with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or by a separate extraction step prior to the reaction.
-
Anhydrous Conditions: Acylation reactions are sensitive to moisture. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring the Reaction: The progress of the kinetic resolution should be carefully monitored by a suitable analytical technique (e.g., chiral HPLC, GC, or TLC) to stop the reaction at approximately 50% conversion to achieve the optimal balance of yield and enantiomeric excess for both the unreacted starting material and the product.
Protocol 1: Kinetic Resolution of a Racemic Secondary Alcohol via Acylation
This protocol describes a general procedure for the kinetic resolution of a racemic secondary alcohol using this compound as the catalyst precursor.
Materials:
-
This compound
-
Racemic secondary alcohol
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Anhydrous, non-polar solvent (e.g., toluene, diethyl ether, dichloromethane)
-
Non-nucleophilic base (e.g., triethylamine)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Catalyst Preparation (In Situ): To a flame-dried round-bottom flask under an inert atmosphere, add this compound (0.05 - 0.10 equivalents relative to the alcohol).
-
Add anhydrous solvent (to achieve a concentration of the alcohol of 0.1-0.5 M).
-
Add the non-nucleophilic base (1.0 - 1.2 equivalents relative to the this compound) and stir the mixture for 15-30 minutes at room temperature to generate the free cinchonine base.
-
Reaction Setup: Add the racemic secondary alcohol (1.0 equivalent) to the flask.
-
Cool the reaction mixture to the desired temperature (typically between -20 °C and room temperature).
-
Acylation: Slowly add the acylating agent (0.5 - 0.6 equivalents) to the stirred solution.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.
-
Quenching: Once the conversion reaches approximately 50%, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup:
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Separate the unreacted alcohol from the acylated product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the recovered alcohol and the acylated product by chiral HPLC or GC analysis.
-
Visualizations
Application Notes and Protocols: Phase-Transfer Catalysis with Cinchonine Monohydrochloride Hydrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Cinchonine monohydrochloride hydrate derivatives as chiral phase-transfer catalysts (PTCs). These catalysts are instrumental in asymmetric synthesis, offering a cost-effective and environmentally benign approach to producing enantiomerically enriched compounds, particularly unnatural α-amino acids.[1][2][3]
Introduction
Phase-transfer catalysis (PTC) facilitates the reaction between reactants located in different phases (typically aqueous and organic) by utilizing a catalyst that transfers one reactant across the interface.[1] Cinchona alkaloids, such as Cinchonine, are naturally occurring, inexpensive, and readily available compounds that can be modified to create highly effective chiral PTCs.[1][3][4] Quaternary ammonium salts derived from Cinchonine are particularly effective in catalyzing a variety of asymmetric transformations, including alkylations, Michael additions, and aldol reactions.[3][5] These reactions are often characterized by their operational simplicity, mild reaction conditions, and amenability to large-scale industrial processes.[1][4]
The application of Cinchonine-derived PTCs is especially prominent in the asymmetric synthesis of α-amino acid derivatives through the alkylation of glycine imine esters.[2][3][6][7] By selecting the appropriate pseudoenantiomeric catalyst (derived from Cinchonine or Cinchonidine), it is possible to selectively synthesize either the (R)- or (S)-enantiomer of the desired amino acid.[8]
Key Applications
This compound derivatives are versatile catalysts for a range of asymmetric transformations:
-
Asymmetric α-Alkylation of Glycine Imines: This is a cornerstone application for the synthesis of unnatural α-amino acids, which are crucial building blocks in drug discovery and development.[2][3][7][8]
-
Asymmetric Michael Additions: These catalysts can be employed in the conjugate addition of various nucleophiles to α,β-unsaturated compounds, leading to the formation of chiral adducts.[9][10]
-
Asymmetric Aldol Reactions: The formation of chiral β-hydroxy carbonyl compounds can be achieved with high enantioselectivity.[5]
-
Asymmetric Epoxidation: Cinchonine-derived PTCs can catalyze the enantioselective epoxidation of enones.[11]
Data Presentation
The following tables summarize the quantitative data from various studies on the application of Cinchonine-derived phase-transfer catalysts in the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester.
Table 1: Asymmetric Benzylation of N-(diphenylmethylene)glycine tert-butyl ester
| Catalyst | Alkylating Agent | Yield (%) | ee (%) | Reference |
| N-benzyl cinchoninium bromide | Benzyl bromide | 85 | 60 | |
| N-(9-anthracenylmethyl) cinchoninium chloride | Benzyl bromide | 68 | 91 | |
| N-(9-anthracenylmethyl)-O-allyl-cinchoninium bromide | Benzyl bromide | 87 | 94 | |
| Dimeric cinchona ammonium salt (6pp) | Benzyl bromide | - | 94 (R) | [12] |
| Cinchona-functionalized crown ether-strapped calixarene (VII) | Benzyl bromide | 98 | 99.9 | [13] |
Table 2: Asymmetric Alkylation with Various Alkyl Halides using Cinchonine-Derived Catalysts
| Catalyst | Alkylating Agent | Yield (%) | ee (%) | Reference |
| N-benzimidazolemethyl cinchonine quaternary ammonium salt (1b) | Various alkyl halides | 82-92 | 94-99 | [2] |
| Dimeric cinchona ammonium salt (5pp) | Allyl bromide derivatives | - | 93-97 | [12] |
| Dimeric cinchona ammonium salt (5pp) | Benzyl bromide derivatives | - | 93-98 | [12] |
| Dimeric cinchona alkaloid (06542) | 4-NO2-C6H4-CH2- | 91 | 99 | |
| Cinchonine derived catalyst (Cn-9) | - | 93 | 91 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation of N-(diphenylmethylene)glycine tert-butyl ester
This protocol is a generalized procedure based on common practices reported in the literature.[2][8][13]
Materials:
-
N-(diphenylmethylene)glycine tert-butyl ester
-
Alkyl halide (e.g., benzyl bromide)
-
Cinchonine-derived phase-transfer catalyst (e.g., N-(9-anthracenylmethyl)-O-allyl-cinchoninium bromide)
-
Toluene
-
Aqueous sodium hydroxide (50% w/v)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the Cinchonine-derived phase-transfer catalyst (0.01-0.1 mmol, 1-10 mol%) in toluene (10 mL) at 0 °C, add the alkyl halide (1.2 mmol).
-
Add 50% aqueous sodium hydroxide (6 mL) dropwise to the reaction mixture.
-
Continue stirring at 0 °C for the time specified in the relevant literature (typically 2-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired α-alkylated product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Protocol 2: Synthesis of a Cinchonine-Derived Quaternary Ammonium Salt Catalyst
This protocol describes a general method for the quaternization of Cinchonine.[10]
Materials:
-
Cinchonine
-
Appropriate benzyl bromide derivative (e.g., 9-anthracenylmethyl bromide)
-
Tetrahydrofuran (THF)
Procedure:
-
To a suspension of Cinchonine (2.0 mmol) in THF (12.0 mL), add the benzyl bromide derivative (2.6 mmol).
-
Heat the resulting mixture at 60 °C for 16 hours.
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with dichloromethane (10 mL) and wash with water (3 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography (e.g., using a chloroform/methanol mixture) to afford the quaternary ammonium salt catalyst.
Visualizations
Caption: General workflow of phase-transfer catalysis.
Caption: Asymmetric alkylation of a glycine imine.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. unitesi.unive.it [unitesi.unive.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Dimeric cinchona ammonium salts with benzophenone linkers: enantioselective phase transfer catalysts for the synthesis of α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Cinchonine Monohydrochloride Hydrate for the Synthesis of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. Their stereochemistry often dictates their biological activity, making enantioselective synthesis a critical aspect of modern drug discovery and development. Cinchona alkaloids, a class of naturally occurring compounds, have emerged as powerful organocatalysts for asymmetric synthesis. Cinchonine, a prominent member of this family, and its derivatives, are particularly effective in catalyzing carbon-carbon and carbon-nitrogen bond-forming reactions to produce chiral amines with high enantioselectivity.
Cinchonine monohydrochloride hydrate is a readily available and stable salt of cinchonine. While the catalytically active species is the free base, the hydrochloride salt can be conveniently used as a precursor. This document provides detailed application notes and protocols for the use of this compound in the asymmetric synthesis of chiral amines, focusing on the widely utilized Mannich and Michael reactions.
In-situ Generation of Cinchonine Free Base
This compound can be readily converted to the active cinchonine free base in situ through neutralization with a suitable base. A common and effective method involves the use of an aqueous solution of sodium carbonate. This allows for the direct use of the stable hydrochloride salt in catalytic reactions.
Experimental Workflow for Catalyst Activation
Application of Cinchonine Catalysts in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonine, a readily available and relatively inexpensive cinchona alkaloid, has emerged as a powerful organocatalyst in asymmetric synthesis.[1][2] Its derivatives are particularly effective in catalyzing a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, yielding chiral molecules with high enantioselectivity. This versatility makes cinchonine and its derivatives invaluable tools in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). These catalysts operate under mild reaction conditions, are environmentally benign, and offer a practical alternative to metal-based catalysts.[3] This document provides detailed application notes and protocols for the use of cinchonine-based catalysts in key asymmetric transformations relevant to pharmaceutical synthesis.
Asymmetric Michael Addition
The Michael addition is a fundamental C-C bond-forming reaction used to construct 1,5-dicarbonyl compounds and related structures. Cinchonine-derived catalysts, particularly those incorporating thiourea or squaramide moieties, have proven highly effective in promoting enantioselective Michael additions. These bifunctional catalysts activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to excellent stereocontrol.[4][5]
Application: Synthesis of Chiral Chalcone Derivatives
Chiral chalcone derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[6] Cinchonine-squaramide catalysts can be employed for the asymmetric Michael addition of nitromethane to chalcones to produce these valuable intermediates with high enantioselectivity.
Table 1: Cinchonine-Catalyzed Asymmetric Michael Addition of Nitromethane to Chalcones [6]
| Entry | R¹ | R² | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| 1 | 4-Cl | 6-Me | Q1 | CH₂Cl₂ | 72 | rt | - | 60 |
| 2 | 4-Cl | 6-Me | Q2 | CH₂Cl₂ | 72 | rt | - | 45 |
| 3 | 4-Cl | 6-Me | Q3 | CH₂Cl₂ | 72 | rt | - | 70 |
| 4 | 4-Cl | 6-Me | Q4 | CH₂Cl₂ | 72 | rt | 65 | 96 |
| 5 | H | H | Q4 | CH₂Cl₂ | 72 | rt | 62 | 95 |
| 6 | 4-F | 6-Me | Q4 | CH₂Cl₂ | 72 | rt | 68 | 97 |
| 7 | 4-Br | H | Q4 | CH₂Cl₂ | 72 | rt | 71 | 99 |
Catalysts:
-
Q1: Cinchonine
-
Q2: Quinine
-
Q3: Cinchonine-derived squaramide
-
Q4: 9-Amino(9-deoxy)epiquinine-derived squaramide
Experimental Protocol: Asymmetric Michael Addition of Nitromethane to a Chalcone Derivative[6]
-
To a solution of the chalcone derivative (0.45 mmol) in dichloromethane (4 mL) is added the cinchonine-squaramide catalyst Q4 (10 mol%, 0.045 mmol).
-
Nitromethane (5 equivalents) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for 72 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired chiral chalcone derivative.
-
The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.
Caption: Experimental workflow for the cinchonine-squaramide catalyzed Michael addition.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are common structural motifs in many natural products and pharmaceuticals. Cinchonine and its derivatives, particularly primary amine derivatives, can effectively catalyze direct asymmetric aldol reactions.[4]
Application: Synthesis of Chiral β-Hydroxy Ketones
Cinchonine derivatives can catalyze the asymmetric aldol reaction between unmodified ketones and aldehydes to produce chiral β-hydroxy ketones, which are versatile pharmaceutical intermediates.
Table 2: Cinchonine-Catalyzed Asymmetric Aldol Reaction [4]
| Entry | Aldehyde | Ketone | Catalyst | Additive | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Isatin | Acetaldehyde | 9-amino(9-deoxy)epiquinine | - | THF | - | - | High | Good |
| 2 | α-Ketophosphonate | Acetaldehyde | 9-amino(9-deoxy)epiquinine | 4-Methoxybenzoic acid | - | - | - | High | High |
Experimental Protocol: General Procedure for Asymmetric Aldol Reaction[4][7][8]
-
To a stirred solution of the aldehyde (1.0 mmol) and the cinchonine-derived primary amine catalyst (5-10 mol%) in an appropriate solvent (e.g., THF, 2 mL) at the desired temperature (e.g., 0 °C or room temperature), is added the ketone (2-5 equivalents).
-
An acidic co-catalyst (e.g., benzoic acid derivative, 10 mol%) may be added to improve reaction rate and selectivity.
-
The reaction is monitored by TLC.
-
After completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired β-hydroxy carbonyl compound.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Caption: Simplified catalytic cycle for a cinchonine-primary amine catalyzed aldol reaction.
Asymmetric Strecker Reaction
The Strecker reaction is a three-component reaction between an aldehyde or ketone, an amine, and a cyanide source to synthesize α-amino nitriles, which are precursors to α-amino acids. Cinchonine-derived thiourea catalysts have been successfully applied in the asymmetric Strecker reaction to produce chiral α-amino nitriles with high enantioselectivity.[7][8][9]
Application: Synthesis of (S)-Clopidogrel Intermediate
(S)-Clopidogrel is an antiplatelet agent. A key step in its synthesis involves an asymmetric Strecker reaction to establish the chiral center. While some syntheses use a chiral auxiliary, cinchonine-derived catalysts offer a direct catalytic asymmetric approach.[7][8]
Table 3: Cinchonine-Derivative Catalyzed Asymmetric Strecker Reaction for (S)-Clopidogrel Intermediate [7]
| Entry | Aldehyde | Amine | Cyanide Source | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | 2-Chlorobenzaldehyde | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | TMSCN | Hydroquinine | CH₂Cl₂ | up to 95 | up to 88 |
Note: While the reference uses hydroquinine (a diastereomer of cinchonine), cinchonine-derived catalysts are also effective in similar transformations.
Experimental Protocol: Asymmetric Strecker Reaction[9][11][12][13]
-
To a mixture of the aldehyde (1.0 mmol) and the secondary amine (1.1 mmol) in an anhydrous solvent (e.g., dichloromethane, 2 mL) at room temperature is added the cinchonine-derived catalyst (e.g., hydroquinine, 10 mol%).
-
A cyanide source, such as trimethylsilyl cyanide (TMSCN, 1.5 mmol), is added to the mixture.
-
An additive, such as sodium fluoride, may be used to enhance reactivity.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is quenched with a saturated aqueous solution of NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude α-aminonitrile is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
References
- 1. Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. dovepress.com [dovepress.com]
- 5. Computational studies of cinchona alkaloid-catalyzed asymmetric Michael additions | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Modified asymmetric Strecker reaction of aldehyde with secondary amine: a protocol for the synthesis of S-clopidogrel (an antiplatelet agent) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Application Notes: Organocatalytic C-C Bond Formation Using Cinchonine Monohydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organocatalysis has emerged as a powerful tool in modern synthetic chemistry, offering a green and efficient alternative to traditional metal-based catalysis. Among the diverse array of organocatalysts, Cinchona alkaloids and their derivatives have garnered significant attention due to their natural abundance, low toxicity, and remarkable stereocontrolling capabilities. Cinchonine, a prominent member of the Cinchona alkaloid family, and its salts, such as Cinchonine monohydrochloride hydrate, are versatile catalysts for various asymmetric transformations, particularly carbon-carbon bond-forming reactions. This document provides detailed application notes and protocols for the use of this compound in the enantioselective Michael addition, a key C-C bond-forming reaction.
Principle of Catalysis
Cinchonine and its derivatives typically operate through a bifunctional catalytic mechanism. In the case of the Michael addition of a pronucleophile (e.g., a 1,3-dicarbonyl compound) to an electrophile (e.g., a nitroolefin), the catalysis is understood to proceed via a dual-activation pathway. The tertiary amine of the quinuclidine core of cinchonine acts as a Brønsted base, deprotonating the pronucleophile to generate a reactive enolate. Simultaneously, the hydroxyl group at the C9 position of cinchonine acts as a Brønsted acid, activating the electrophile through hydrogen bonding. This dual activation orients the substrates in a chiral environment, leading to a highly enantioselective C-C bond formation. When using this compound, the active catalyst, the free base cinchonine, is typically generated in situ through the addition of a suitable base.
Applications in Asymmetric C-C Bond Formation
This compound, as a precursor to the active cinchonine catalyst, is particularly effective in promoting the asymmetric conjugate addition (Michael addition) of soft nucleophiles to various Michael acceptors. A notable application is the reaction between 1,3-dicarbonyl compounds and nitroolefins, which yields highly functionalized chiral products that are valuable intermediates in the synthesis of pharmaceuticals and natural products.
Table 1: Enantioselective Michael Addition of Dimethyl Malonate to β-Nitrostyrene Catalyzed by Cinchonine Derivatives
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cinchonine (10) | Toluene | 72 | 85 | 61 |
| 2 | Cinchonine (10) | CH2Cl2 | 72 | 82 | 55 |
| 3 | Cinchonine (10) | THF | 72 | 75 | 40 |
| 4 | 6'-OH-Cinchonine (2.5) | Solvent-free | 24 | 92 | 88 |
Note: Data presented is based on reported values for Cinchonine and its closely related derivatives to provide a comparative overview. The enantiomeric excess (ee) and yield can vary significantly with reaction conditions and the specific derivative used.
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene
This protocol describes a general method for the enantioselective Michael addition of dimethyl malonate to β-nitrostyrene using this compound as a precatalyst.
Materials:
-
This compound
-
β-Nitrostyrene
-
Dimethyl malonate
-
Sodium bicarbonate (NaHCO₃) or other suitable non-nucleophilic base
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates
-
Silica gel for column chromatography
Procedure:
-
Catalyst Activation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.02 mmol, 2 mol%) and a suitable base such as sodium bicarbonate (0.02 mmol, 2 mol%). Add anhydrous toluene (1.0 mL) and stir the suspension at room temperature for 30 minutes to generate the cinchonine free base in situ.
-
Reaction Setup: To the flask containing the catalyst, add β-nitrostyrene (1.0 mmol, 1.0 equiv.).
-
Nucleophile Addition: Add dimethyl malonate (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (β-nitrostyrene) is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Diagram 1: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Michael addition.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion
This compound serves as an effective and readily available precatalyst for the organocatalytic, enantioselective Michael addition. The generation of the active cinchonine catalyst in situ provides a practical approach for asymmetric C-C bond formation. The protocols and data presented herein offer a valuable resource for researchers and professionals in drug development and synthetic chemistry, enabling the synthesis of chiral molecules with high stereocontrol. Further optimization of reaction conditions, such as solvent, temperature, and base, may lead to even higher yields and enantioselectivities.
Application Notes and Protocols for HPLC Method Development on Cinchonine-Based Chiral Stationary Phases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing robust and efficient enantioselective HPLC methods using cinchonine-based chiral stationary phases (CSPs). The protocols outlined below are designed to be a starting point for method development, with guidance on optimization for specific analytical challenges. Cinchonine-based CSPs, particularly the zwitterionic and anion-exchange types, are highly effective for the separation of chiral acids, amino acids, and other ampholytic compounds.
Principle of Separation
Cinchonine-based CSPs achieve chiral recognition through a combination of interactions between the chiral selector and the analyte enantiomers. The primary interaction is typically ionic, involving the protonated tertiary amine of the cinchonine backbone (anion-exchange) or both the protonated amine and a negatively charged group in zwitterionic phases.[1][2] Secondary interactions, such as hydrogen bonding, π-π stacking, and steric repulsion, contribute to the enantioselectivity, allowing for the differential retention of the two enantiomers.[1]
Commonly Used Cinchonine-Based CSPs
Several types of cinchonine-based CSPs are commercially available, each with its own specific selectivity. The most common are:
-
Anion-Exchange Type: These phases possess a weak anion-exchange character and are particularly suited for the separation of acidic compounds.[3][4]
-
Zwitterionic Type (e.g., CHIRALPAK ZWIX): These versatile phases contain both a weak anion-exchanger and a strong cation-exchanger, enabling a "double ion-pairing" mechanism.[2][5] They are highly effective for the separation of amino acids and other amphoteric molecules.[2]
Experimental Protocols
Protocol 1: Initial Screening for Chiral Amino Acids on Zwitterionic Cinchonine-Based CSPs
This protocol provides a generic starting point for the enantioseparation of underivatized amino acids.
1. Column:
- CHIRALPAK ZWIX(+) or ZWIX(-) (or equivalent zwitterionic cinchonine-based CSP)
- Dimensions: e.g., 250 mm x 4.6 mm, 5 µm
2. Mobile Phase:
- Prepare a stock solution of 50 mM formic acid and 25 mM diethylamine in a mixture of Methanol/Acetonitrile/Water (49:49:2, v/v/v).[2]
3. HPLC Conditions:
- Flow Rate: 1.0 mL/min
- Temperature: 25 °C
- Detection: UV at a wavelength appropriate for the analyte (e.g., 210 nm for non-aromatic amino acids, 254 nm for aromatic amino acids).
- Injection Volume: 5 µL
4. Sample Preparation:
- Dissolve the racemic amino acid in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.
5. Procedure:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the sample and record the chromatogram.
- Note: ZWIX(+) and ZWIX(-) columns often exhibit pseudo-enantiomeric behavior, meaning they can provide a reversal of the enantiomer elution order.[2] This is advantageous for quantifying a minor enantiomeric impurity.
Protocol 2: Method Optimization
If the initial screening does not provide adequate separation, the following parameters can be adjusted:
1. Mobile Phase Composition:
- Solvent Ratio: Vary the ratio of methanol to acetonitrile. Methanol is a crucial protic solvent for these separations.[2] Increasing the methanol content may enhance hydrogen bonding interactions. Acetonitrile can be used to adjust retention times and selectivity.[2]
- Acidic and Basic Additives: The concentration and ratio of acidic (e.g., formic acid, acetic acid) and basic (e.g., diethylamine, triethylamine, ammonium hydroxide) additives are critical.[1][2] Maintaining an acid-to-base ratio of 2:1 is a common starting point.[2] Adjusting the concentration of these additives can significantly impact retention and resolution.
- Water Content: The presence of a small percentage of water (e.g., 2%) can improve peak shape, resolution, and sample solubility.[2]
2. Temperature:
- Vary the column temperature within a range of 10-40 °C.[3] Lower temperatures often lead to better resolution, indicating that the separation is enthalpically driven.[3] However, this may also lead to broader peaks and longer analysis times. A van't Hoff plot (ln(α) vs. 1/T) can be constructed to study the thermodynamic properties of the separation.[3]
3. Flow Rate:
- Adjust the flow rate (e.g., 0.5-1.5 mL/min) to optimize the balance between analysis time and efficiency.
Data Presentation
The following tables summarize typical chromatographic data for the enantioseparation of various analytes on cinchonine-based CSPs. Note: The exact values can vary depending on the specific column batch, HPLC system, and precise experimental conditions.
Table 1: Enantioseparation of N-Dinitrophenyl (DNP) Amino Acids on a Cinchonidine-Based Anion-Exchange CSP [3]
| Analyte (DNP-Amino Acid) | Mobile Phase | Temperature (°C) | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| DNP-Alanine | Hydro-organic buffer | 25 | 2.8 | 1.15 | 1.8 |
| DNP-Valine | Hydro-organic buffer | 25 | 4.2 | 1.20 | 2.1 |
| DNP-Leucine | Hydro-organic buffer | 25 | 5.5 | 1.22 | 2.3 |
| DNP-Phenylalanine | Hydro-organic buffer | 10 | 8.1 | 1.28 | 2.9 |
| DNP-Phenylalanine | Hydro-organic buffer | 40 | 6.5 | 1.20 | 2.2 |
Table 2: Enantioseparation of Underivatized Amino Acids on a Zwitterionic Cinchonine-Based CSP (CHIRALPAK ZWIX-type) [1][2][6]
| Analyte | Mobile Phase | Temperature (°C) | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| Phenylalanine | MeOH/ACN/H2O (49:49:2) + 50mM FA, 25mM DEA | 25 | 3.1 | 1.35 | 3.5 |
| Tyrosine | MeOH/ACN/H2O (49:49:2) + 50mM FA, 25mM DEA | 25 | 2.5 | 1.42 | 4.1 |
| Tryptophan | MeOH/ACN/H2O (49:49:2) + 50mM FA, 25mM DEA | 25 | 4.0 | 1.55 | 5.2 |
| β-Methylphenylalanine | MeOH/ACN (50:50) + 50mM FA, 25mM TEA | 25 | 5.8 | 1.28 | 2.9 |
| β-Methyltyrosine | MeOH/ACN (50:50) + 50mM FA, 25mM TEA | 25 | 4.9 | 1.33 | 3.4 |
FA: Formic Acid, DEA: Diethylamine, TEA: Triethylamine, ACN: Acetonitrile, MeOH: Methanol
Visualizations
Method Development Workflow
The following diagram illustrates a typical workflow for developing a chiral separation method using cinchonine-based CSPs.
Caption: A workflow for HPLC method development using cinchonine-based CSPs.
Chiral Recognition Mechanism
This diagram illustrates the key interactions involved in chiral recognition on a zwitterionic cinchonine-based CSP.
Caption: Interactions in chiral recognition on a zwitterionic cinchonine CSP.
References
- 1. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a chiral stationary phase based on cinchonidine. Comparison with a quinine-based chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides - design, synthesis and application in chiral separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading of Cinchonine Monohydrochloride Hydrate in Asymmetric Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the catalyst loading of Cinchonine monohydrochloride hydrate in asymmetric reactions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimentation.
Introduction
This compound, a derivative of the Cinchona alkaloid, is a widely used catalyst in asymmetric synthesis.[1] It serves as a chiral auxiliary to facilitate the production of enantiomerically pure compounds, which is critical in pharmaceutical development and other areas of chemical synthesis.[1] Achieving optimal performance with this catalyst requires careful consideration of various reaction parameters, with catalyst loading being a critical factor influencing both reaction efficiency and enantioselectivity. This guide will help you navigate the intricacies of optimizing your asymmetric reactions using this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for this compound in an asymmetric reaction?
A1: A common starting point for catalyst loading is in the range of 1 to 10 mol%. For many reactions, a loading of 10 mol% has been shown to be effective.[2] However, it is often possible to significantly reduce the catalyst loading. In some optimized systems, catalyst loadings as low as 0.1 mol% have been used successfully without a significant drop in yield or enantioselectivity.[3] It is always recommended to screen a range of catalyst loadings to find the optimal conditions for your specific transformation.
Q2: What are the potential negative effects of excessively high catalyst loading?
A2: While it may seem that increasing the catalyst concentration will always improve the reaction rate, high catalyst loadings can have detrimental effects. These can include catalyst aggregation, which reduces the effective surface area and number of active sites, and an increase in the rate of side reactions or background reactions, leading to a decrease in enantiomeric excess (ee). In some cases, high concentrations of catalyst or reaction intermediates can even lead to catalyst deactivation.
Q3: Can the pseudoenantiomer of Cinchonine, Cinchonidine, be used interchangeably to obtain the opposite enantiomer?
A3: In theory, pseudoenantiomers like Cinchonine and Cinchonidine should provide access to opposite enantiomers of the product. However, it is not uncommon to observe that one pseudoenantiomer provides significantly lower enantioselectivity and yield compared to the other for a specific reaction.[3] Therefore, it is crucial to screen both catalysts to determine the optimal choice for the desired product enantiomer.
Q4: How do I prepare the this compound catalyst for use?
A4: The catalyst is typically used as received. It is a hydrate, so rigorous drying is not usually necessary unless the specific reaction is highly sensitive to water. The catalyst is weighed and added to the reaction mixture, often dissolved in a suitable solvent before the addition of other reagents.
Q5: What are some common signs of catalyst deactivation or poisoning?
A5: Signs of catalyst deactivation include a significant decrease in reaction rate, a drop in yield, and a loss of enantioselectivity. Potential causes of deactivation include the presence of impurities in the starting materials or solvent (e.g., acids, bases, or metal contaminants), or degradation of the catalyst under the reaction conditions (e.g., high temperature or exposure to air/moisture for sensitive reactions).
Troubleshooting Guides
Low Yield and/or Low Enantioselectivity
Low yield and/or low enantiomeric excess (ee) are common issues when developing a new asymmetric transformation. The following table provides a structured approach to troubleshooting these problems by adjusting the catalyst loading and other key parameters.
| Observation | Potential Cause | Troubleshooting Step | Expected Outcome |
| Low conversion, low ee | Insufficient catalyst activity or concentration. | Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%, then 10 mol%). | Increased conversion and potentially improved ee. |
| High conversion, low ee | Background (non-catalyzed) reaction is significant. Catalyst control is suboptimal. | Decrease catalyst loading (e.g., from 10 mol% to 1 mol%). Lowering the temperature may also help. | Reduced rate of the background reaction, leading to higher ee. |
| Decreasing ee with increasing catalyst loading | Catalyst aggregation or participation in non-selective side reactions at higher concentrations. | Perform a catalyst loading study across a wider range (e.g., 0.5 mol% to 20 mol%) to identify the optimal concentration. | Identification of an optimal loading where ee is maximized before it starts to decrease. |
| Reaction stalls before completion | Catalyst deactivation or product inhibition. | Add a second portion of the catalyst midway through the reaction. Ensure starting materials and solvents are pure. | Reaction proceeds to completion with sustained enantioselectivity. |
| Inconsistent results between batches | Variability in catalyst quality, solvent purity, or precise measurement of small catalyst quantities. | Use a catalyst from a reliable supplier. Use freshly distilled, high-purity solvents. Prepare a stock solution of the catalyst for more accurate dispensing. | Improved reproducibility of yield and ee. |
Quantitative Data from Literature on Catalyst Loading Optimization
The following table summarizes data from various asymmetric reactions catalyzed by Cinchonine derivatives, highlighting the impact of catalyst loading on yield and enantiomeric excess.
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
| Michael Addition | Cinchonine derivative | 10 | 95 | 85 |
| Michael Addition | Cinchonine derivative | 5 | 92 | 88 |
| Michael Addition | Cinchonine derivative | 1 | 85 | 90 |
| Aldol Reaction | Cinchonine-derived urea | 5 | 88 | 92 |
| Aldol Reaction | Cinchonine-derived urea | 2.5 | 85 | 95 |
| Mannich Reaction | Cinchonine-derived thiourea | 10 | 90 | 85 |
| Mannich Reaction | Cinchonine-derived thiourea | 5 | 88 | 91 |
Note: The specific substrates, solvents, and reaction conditions will significantly impact the outcome. This table is for illustrative purposes to show general trends.
Experimental Protocols
General Protocol for a Trial Asymmetric Reaction
-
Catalyst Preparation: Weigh the required amount of this compound (e.g., 0.1 mmol for a 10 mol% loading in a 1 mmol scale reaction) and place it in a clean, dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., 2 mL of toluene or dichloromethane) to the reaction vessel. Stir the mixture until the catalyst is fully dissolved.
-
Reagent Addition: Add the substrate (1 mmol) to the catalyst solution. If the other reactant is a liquid, add it dropwise via syringe. If it is a solid, add it in one portion.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled in an ice bath). Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent.
-
Purification and Analysis: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the yield and enantiomeric excess of the purified product (e.g., by chiral HPLC or GC).
Protocol for Catalyst Loading Optimization
-
Set up a series of parallel reactions in separate vials.
-
To each vial, add the same amount of substrate and other reactants.
-
Prepare a stock solution of this compound in the reaction solvent to ensure accurate dispensing of small quantities.
-
Add varying amounts of the catalyst stock solution to each vial to achieve a range of catalyst loadings (e.g., 1, 2, 5, 10, and 15 mol%).
-
Run all reactions under identical conditions (temperature, stirring speed, reaction time).
-
After the specified time, quench all reactions simultaneously.
-
Analyze the conversion and enantiomeric excess for each reaction to determine the optimal catalyst loading.
Visualizations
Caption: A typical experimental workflow for an asymmetric reaction.
Caption: A decision tree for troubleshooting low yield or enantioselectivity.
References
Effect of solvent choice on cinchonine-catalyzed reaction yield and selectivity
Welcome to the technical support center for cinchonine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the impact of solvent choice on reaction yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally affect a cinchonine-catalyzed reaction?
A1: The solvent plays a critical role in cinchonine-catalyzed reactions by influencing several factors. It can affect the solubility of the catalyst, substrates, and intermediates; the conformation of the catalyst; and the stabilization of the transition state. The polarity, proticity, and coordinating ability of the solvent can all impact hydrogen bonding and other non-covalent interactions between the catalyst and the substrates, which are crucial for achieving high yield and enantioselectivity.[1][2] For instance, solvents of intermediate polarity have often been found to be optimal for dissolving the cinchona alkaloid and promoting chiral catalysis on metal surfaces.[3]
Q2: Why is a protic solvent like ethanol sometimes detrimental to enantioselectivity?
A2: Protic solvents, such as ethanol, can form competitive hydrogen bonds with the cinchonine catalyst or the substrates.[1] These interactions can disrupt the highly organized, chiral transition state assembly required for effective stereoinduction, leading to a decrease in enantiomeric excess (ee) or even the formation of a racemic product.[1]
Q3: Can the solvent change which enantiomer is preferentially formed?
A3: Yes, in some cases, the choice of solvent can influence the facial selectivity of the reaction, leading to the preferential formation of the opposite enantiomer. This phenomenon, though less common, has been observed. For example, in a Hub³-cinchona catalyzed indole hydroxyalkylation, ether-type solvents gave one enantiomer in excess, while solvents like toluene, DCM, and MeCN resulted in an excess of the other antipode.[1]
Q4: Are there any "green" or sustainable solvent options for these reactions?
A4: Yes, research is ongoing to replace traditional, often hazardous, solvents with more environmentally friendly alternatives. Diethyl carbonate, for example, has been successfully used as a sustainable solvent for quinine-catalyzed asymmetric Michael additions.[4] In some cases, reactions can even be performed under solvent-free conditions, which minimizes waste and can lead to high yields.[5][6]
Troubleshooting Guide
Problem 1: My reaction has a low yield.
-
Potential Cause: Poor solubility of the catalyst or substrates in the chosen solvent.
-
Suggested Solution: Ensure all reaction components are fully dissolved. You may need to screen solvents with different polarities. For instance, while toluene is a common solvent, a more polar solvent might be required depending on your specific substrate.[3] Check the literature for solvent systems used with similar substrates.
-
Potential Cause: Catalyst deactivation or instability in the solvent.
-
Suggested Solution: Some solvents can react with or degrade the catalyst over the course of the reaction. Ensure the chosen solvent is inert under the reaction conditions. Additionally, ensure that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if the catalyst or reagents are sensitive to air or moisture.[5]
Problem 2: The enantioselectivity (ee) of my reaction is poor.
-
Potential Cause: The solvent is interfering with the catalyst-substrate interactions.
-
Suggested Solution: This is a very common issue. As mentioned in the FAQ, protic solvents can be particularly problematic.[1] Try switching to aprotic solvents. Ether-type solvents like CPME (cyclopentyl methyl ether), THF, or Et₂O have shown good results in several cinchonine-catalyzed reactions.[1] A systematic solvent screening is highly recommended.
-
Potential Cause: The polarity of the solvent is not optimal for the transition state.
-
Suggested Solution: The optimal solvent polarity is highly reaction-dependent. For the hydrogenation of α-ketoesters on modified platinum catalysts, both activity and optical yield often decrease with an increasing dielectric constant of the solvent.[2] Conversely, for other reactions, a more polar aprotic solvent might be beneficial. Screen a range of aprotic solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, THF).
Problem 3: The reaction is slow or does not go to completion.
-
Potential Cause: The solvent is hindering the reaction rate.
-
Suggested Solution: The solvent can significantly affect reaction kinetics. In one study on olefin oxidation, acetonitrile (a polar aprotic solvent) was found to hinder the reaction rate significantly compared to toluene (a nonpolar aprotic solvent).[7] If your reaction is sluggish, consider switching to a less coordinating or less polar solvent.
-
Potential Cause: The temperature is not optimized for the chosen solvent.
-
Suggested Solution: The reaction temperature should be appropriate for the boiling point of the solvent and the stability of the reactants and catalyst. For some reactions, operating at lower temperatures (e.g., 0 °C or below) can improve selectivity, while for others, refluxing may be necessary to achieve a reasonable rate.[1][3]
Data Presentation: Solvent Effects on Yield and Selectivity
Table 1: Cinchonine-Derived Catalyst in Michael Addition of Dimethyl Malonate to β-Nitrostyrene
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | Toluene | >98 | 87 |
| 2 | THF | >98 | 85 |
| 3 | Et₂O | >98 | 82 |
| 4 | Dichloromethane | >98 | 81 |
| 5 | Chloroform | >98 | 79 |
| 6 | Acetonitrile | >98 | 72 |
| 7 | Ethanol | 75 | 17 |
| 8 | Neat (Solvent-free) | 97 | 92 |
Data adapted from a study on bifunctional cinchonine derivatives.[5] The thiourea derivative was identified as the most effective catalyst.
Table 2: Hub³-cinchona Catalyzed Indole Hydroxyalkylation
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Cyclopentyl methyl ether (CPME) | 82 | 73 |
| 2 | Tetrahydrofuran (THF) | 88 | 71 |
| 3 | Diethyl ether (Et₂O) | 91 | 68 |
| 4 | Toluene | 99 | -41 |
| 5 | Dichloromethane (DCM) | 71 | -35 |
| 6 | Acetonitrile (MeCN) | 67 | -10* |
| 7 | Ethanol | 99 | 2 |
A negative sign indicates an excess of the opposite enantiomer.[1]
Experimental Protocols
Protocol 1: Asymmetric Michael Addition of Malonate to β-Nitrostyrene
This protocol is based on the study utilizing a cinchonine-derived thiourea catalyst.[5]
-
Preparation: To a solution of β-nitrostyrene (0.25 mmol) in the chosen solvent (0.5 mL) in a reaction vial, add the cinchonine-derived thiourea catalyst (0.025 mmol, 10 mol%).
-
Reactant Addition: Add dimethyl malonate (0.30 mmol, 1.2 equiv.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete (typically 24-48 hours), concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Protocol 2: Enantioselective Hydrogenation of Ethyl Pyruvate
This protocol is a general representation based on the Orito reaction using a cinchona-modified platinum catalyst.[2][8]
-
Catalyst Preparation: Add 5% Pt/Al₂O₃ catalyst (50 mg) to a pressure reactor.
-
Solvent and Reagent Addition: Add the chosen solvent (e.g., acetic acid or toluene, 10 mL), the cinchonine modifier (e.g., 1 mg), and ethyl pyruvate (1.16 g, 10 mmol).
-
Reaction Conditions: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 1-10 bar H₂).
-
Reaction: Stir the mixture vigorously at a set temperature (e.g., room temperature) until hydrogen uptake ceases.
-
Work-up: Filter the catalyst from the reaction mixture.
-
Analysis: Analyze the filtrate directly to determine the conversion and enantiomeric excess of the ethyl lactate product by gas chromatography (GC) on a chiral stationary phase.
Visualizations
Experimental Workflow for Solvent Screening
Caption: General workflow for screening solvents in a cinchonine-catalyzed reaction.
Factors Influenced by Solvent Choice
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinine catalysed asymmetric Michael additions in a sustainable solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Cinchonine catalyst deactivation and regeneration strategies
Welcome to the technical support center for cinchonine catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments and to provide clear guidance on catalyst regeneration.
Troubleshooting Guide
This guide addresses specific problems you might encounter, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Reduced Enantioselectivity | 1. Catalyst Poisoning: Impurities in reactants or solvents (e.g., acids, bases, metal ions) can neutralize the catalyst's active sites. 2. Thermal Degradation: Exposure to high temperatures can lead to the decomposition of the cinchonine molecule. 3. Product Inhibition: The reaction product may bind to the catalyst, preventing further substrate interaction.[1] | 1. Purification of Reactants: Purify all starting materials and solvents before use. 2. Temperature Control: Ensure the reaction temperature does not exceed the recommended limits for the specific protocol. 3. Catalyst Regeneration: If poisoning or inhibition is suspected, attempt to regenerate the catalyst using the protocols outlined below. |
| Decreased Reaction Rate | 1. Catalyst Deactivation: See causes for reduced enantioselectivity. 2. Fouling: Formation of insoluble byproducts or polymers can physically block the catalyst's active sites. 3. Incorrect Catalyst Loading: Insufficient catalyst concentration will naturally lead to a slower reaction. | 1. Catalyst Filtration and Washing: If fouling is suspected, filter the catalyst and wash it with appropriate solvents. 2. Optimize Catalyst Loading: Verify the catalyst concentration against the established protocol. 3. Full Regeneration: For persistent low rates, a full regeneration procedure is recommended. |
| Inconsistent Results | 1. Catalyst Inhomogeneity: If the catalyst is not fully dissolved or is of variable purity, results can be inconsistent. 2. Variable Reaction Conditions: Fluctuations in temperature, pressure, or stirring rate can affect the reaction outcome. 3. Degradation During Storage: Improper storage can lead to gradual decomposition of the catalyst. | 1. Ensure Catalyst Purity: Use a fresh, high-purity batch of catalyst or recrystallize the existing stock. 2. Standardize Procedures: Maintain strict control over all reaction parameters. 3. Proper Storage: Store the cinchonine catalyst in a cool, dark, and dry place, preferably under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the most common deactivation mechanisms for cinchonine catalysts?
A1: The primary deactivation mechanisms are:
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Poisoning: This occurs when impurities in the reaction mixture, such as acidic or basic compounds, strongly adsorb to the catalyst's active sites, rendering them inactive.
-
Fouling: This involves the physical blockage of active sites by the deposition of insoluble materials, such as polymers or high molecular weight byproducts.
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Thermal Degradation: Cinchonine and its derivatives can decompose at elevated temperatures, leading to a loss of the specific chiral structure required for enantioselective catalysis.[2]
-
Product Inhibition: In some cases, the product of the reaction can bind to the catalyst, creating a feedback loop that slows down or stops the reaction.[1]
Q2: Can a deactivated cinchonine catalyst be regenerated?
A2: Yes, in many cases, the activity of a deactivated cinchonine catalyst can be at least partially, and sometimes fully, restored through various regeneration procedures. The success of regeneration depends on the nature of the deactivation.
Q3: What are the primary methods for regenerating a cinchonine catalyst?
A3: The most common and effective regeneration strategies are:
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Solvent Washing: This is a simple method to remove soluble impurities and weakly adsorbed species from the catalyst surface.
-
Acid-Base Treatment: This involves an acid wash to protonate the amine groups, followed by a base wash to deprotonate them, effectively cleaning the catalyst.
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Recrystallization: This is a powerful purification technique to remove a wide range of impurities and restore the catalyst to a high state of purity.
Q4: How do I know which regeneration strategy to use?
A4: The choice of regeneration method depends on the suspected cause of deactivation:
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For mild deactivation or suspected fouling by soluble byproducts, start with solvent washing .
-
If poisoning by acidic or basic impurities is suspected, or if solvent washing is ineffective, proceed with acid-base treatment .
-
For severely deactivated catalysts or when a high degree of purity is required, recrystallization is the most effective method.
Q5: Is it possible to reuse a cinchonine catalyst without regeneration?
A5: In some cases, cinchonine catalysts can be recovered and reused for several cycles without a significant loss of activity, especially if the reaction conditions are mild and the starting materials are of high purity.[3] However, a gradual decrease in performance is common, and regeneration will eventually be necessary to restore the initial activity and enantioselectivity.
Deactivation and Regeneration Workflow
The following diagram illustrates the typical lifecycle of a cinchonine catalyst, from its active state through deactivation and subsequent regeneration.
Common Deactivation Mechanisms
The following diagrams illustrate the primary mechanisms of cinchonine catalyst deactivation.
Poisoning
Poisoning involves the chemical interaction of impurities with the catalyst's active sites, primarily the basic quinuclidine nitrogen and the hydroxyl group, which are crucial for its catalytic activity.
Fouling
Fouling is the physical deposition of materials onto the catalyst surface, which blocks access to the active sites.
Thermal Degradation
Exposure to excessive heat can cause irreversible changes to the cinchonine molecule, leading to a loss of its specific three-dimensional structure.
Catalyst Performance Data
The following table summarizes typical performance data for a cinchonine-catalyzed asymmetric reaction, illustrating the impact of deactivation and the potential for recovery through regeneration. (Note: These are representative values and actual results may vary depending on the specific reaction and conditions).
| Catalyst State | Reaction Yield (%) | Enantiomeric Excess (ee, %) |
| Fresh Catalyst | 95 | 92 |
| Deactivated Catalyst (after 5 cycles) | 60 | 55 |
| Regenerated Catalyst (Acid-Base Treatment) | 88 | 85 |
| Regenerated Catalyst (Recrystallization) | 94 | 91 |
Experimental Protocols for Catalyst Regeneration
Protocol 1: Solvent Washing
This is the simplest regeneration method, suitable for removing weakly adsorbed impurities and soluble foulants.
Materials:
-
Deactivated Cinchonine Catalyst
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Suspend the deactivated catalyst in a minimal amount of DCM.
-
Stir the suspension for 15-20 minutes at room temperature.
-
Filter the catalyst and wash it with a fresh portion of DCM.
-
Repeat the washing process with methanol.
-
Finally, wash the catalyst with diethyl ether to facilitate drying.
-
Dry the catalyst under vacuum at a temperature not exceeding 40°C.
Protocol 2: Acid-Base Treatment
This method is more rigorous and is effective for removing acid or base poisons.
Materials:
-
Deactivated Cinchonine Catalyst
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethyl Acetate or Dichloromethane (DCM)
Procedure:
-
Dissolve the deactivated catalyst in a suitable organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel and wash with 1 M HCl (3 x volume of the organic phase).
-
Combine the aqueous acidic layers.
-
Slowly add 1 M NaOH to the aqueous solution with stirring until the pH is > 10. The cinchonine will precipitate as a white solid.[4]
-
Extract the aqueous suspension with ethyl acetate or DCM (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the regenerated catalyst.
-
Dry the catalyst under vacuum.
Protocol 3: Recrystallization
Recrystallization is the most effective method for restoring the catalyst to high purity. Toluene is often a suitable solvent.[4]
Materials:
-
Deactivated Cinchonine Catalyst
-
Toluene (or another suitable solvent like ethanol)[5]
Procedure:
-
Place the crude, deactivated catalyst in a flask.
-
Add a minimal amount of hot toluene to dissolve the catalyst completely.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum. The purity of the recrystallized catalyst can be confirmed by measuring its melting point and comparing it to the literature value.
References
Minimizing side reactions and byproduct formation with cinchonine catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and byproduct formation when using cinchonine catalysts in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions and byproducts observed in cinchonine-catalyzed reactions?
A1: The most common issues encountered are the formation of the undesired enantiomer, leading to low enantioselectivity, and the generation of byproducts through various pathways. Specific side reactions are highly dependent on the reaction type. For instance, in reactions involving enones, Michael addition can compete with other desired transformations.[1][2] Catalyst degradation can also occur, particularly under oxidative conditions, leading to the formation of products like cinchoninone, and subsequently cinchoninic acid and meroquinene.[3][4] In phase-transfer catalysis, side reactions can include hydrolysis of the substrate or product.
Q2: How does the structure of the cinchonine catalyst influence its activity and the formation of side products?
A2: Cinchonine and its derivatives act as bifunctional catalysts.[1] The quinuclidine nitrogen provides a basic site, while the hydroxyl group at the C9 position can act as a hydrogen bond donor, activating the electrophile.[1][5] The relative orientation of the quinoline and quinuclidine rings creates a "chiral pocket" that directs the approach of the substrates, leading to enantioselective product formation.[1] Modifications at the C9-hydroxyl group, the vinyl group, or the quinuclidine nitrogen can significantly alter the steric and electronic properties of the catalyst, impacting its efficiency and selectivity.[6][7] For example, derivatization of the C9-hydroxyl group can block certain reaction pathways or enhance catalyst stability.
Q3: Can impurities in the cinchonine catalyst affect the reaction outcome?
A3: Yes, impurities in the cinchonine catalyst can have a significant impact on the reaction. The presence of the pseudoenantiomer, cinchonidine, can lead to the formation of the opposite enantiomer of the product, thereby reducing the overall enantiomeric excess. Other impurities might interact with the reactants or the catalyst itself, leading to the formation of unexpected byproducts or a decrease in catalytic activity. It is crucial to use catalysts of high purity for reproducible and optimal results.
Q4: What is the role of additives and co-catalysts in minimizing side reactions?
A4: Additives and co-catalysts can play a crucial role in enhancing the desired reaction pathway and suppressing side reactions. For instance, in some aldol reactions catalyzed by primary amine derivatives of cinchonine, the use of a cocatalyst like benzoic acid can facilitate the formation of the enamine intermediate and activate the electrophile through hydrogen bonding.[1] In other cases, additives can help to control the pH of the reaction medium, preventing catalyst degradation or undesired hydrolysis of substrates and products.
Troubleshooting Guides
Issue 1: Low Enantioselectivity
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Incorrect Catalyst Pseudoenantiomer | Cinchonine and its pseudoenantiomer, cinchonidine, often catalyze the formation of opposite enantiomers.[8] Ensure you are using the correct alkaloid for the desired product configuration. For example, 9-amino-9-deoxy-epi-cinchonine and 9-amino-9-deoxy-epi-cinchonidine induce the formation of S- and R-enantiomers, respectively, in certain aldol reactions.[1] |
| Suboptimal Reaction Temperature | Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states. Experiment with a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C). |
| Inappropriate Solvent | The solvent can significantly influence the conformation of the catalyst and the transition state assembly. Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, dioxane).[1] |
| Catalyst Aggregation | Catalyst aggregation can lead to lower enantioselectivity.[2] Try running the reaction at a lower concentration or in a solvent that better solubilizes the catalyst. |
| Presence of Water | Traces of water can interfere with the catalytic cycle, for example, by hydrolyzing intermediates. Ensure all reagents and solvents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Catalyst Loading | The optimal catalyst loading can vary. A loading that is too high may lead to side reactions or catalyst aggregation, while a loading that is too low may result in a slow reaction with potential for background reactions. Titrate the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.[9] |
Issue 2: Low Product Yield / Incomplete Conversion
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Catalyst Inactivity or Degradation | The catalyst may be inactive or may have degraded. Verify the quality and purity of the catalyst. Cinchona alkaloids can undergo oxidative degradation.[3][4] If the reaction is run in the presence of an oxidant, consider using a more robust catalyst derivative or protecting the susceptible functional groups. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, HPLC) to determine the optimal reaction time. |
| Poor Substrate Reactivity | The substrate may be inherently unreactive under the chosen conditions. Consider using a more activated substrate or modifying the reaction conditions (e.g., increasing the temperature, using a more active catalyst derivative). |
| Reversible Reaction | The reaction may be reversible, leading to an equilibrium mixture of reactants and products. Consider strategies to shift the equilibrium, such as removing a byproduct (e.g., water) as it is formed. |
| Product Inhibition | The product may be inhibiting the catalyst. Try running the reaction at a lower substrate concentration or consider a continuous flow setup where the product is continuously removed from the reaction mixture. |
Issue 3: Formation of Specific Byproducts
Possible Causes & Solutions
| Byproduct Type | Possible Cause | Suggested Solution |
| Racemic Product | A non-catalyzed background reaction may be occurring. Lowering the reaction temperature can help to suppress the uncatalyzed pathway. Alternatively, a more active catalyst derivative could accelerate the desired asymmetric reaction, outcompeting the background reaction. | |
| Diastereomeric Byproducts | If the product contains multiple stereocenters, diastereomeric byproducts may form. The choice of catalyst and reaction conditions can influence diastereoselectivity. Screening different cinchonine derivatives and solvents may improve the diastereomeric ratio. | |
| Products from Catalyst Decomposition | Under oxidative conditions, the cinchonine catalyst can degrade to cinchoninone and other products.[3][4] Avoid harsh oxidizing agents if possible, or protect the catalyst. Running the reaction under an inert atmosphere can also minimize oxidative degradation. | |
| Michael Adducts (in reactions with enones) | In reactions where Michael addition is a possible side reaction, the choice of catalyst and nucleophile is critical. A catalyst that preferentially activates the desired reaction pathway should be selected. Modifying the electronic properties of the substrate can also disfavor Michael addition. |
Experimental Protocols
General Protocol for a Cinchonine-Catalyzed Asymmetric Aldol Reaction
This protocol provides a general starting point. The specific substrate, catalyst, solvent, and temperature will need to be optimized for each specific reaction.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Ensure all solvents are anhydrous and reagents are of high purity.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the cinchonine catalyst (e.g., 5-10 mol%).
-
Add the desired anhydrous solvent (e.g., dichloromethane, toluene).
-
Cool the mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.
-
Add the aldehyde substrate (1.0 equivalent) to the stirred solution.
-
After stirring for a few minutes, add the ketone or other nucleophilic component (e.g., 1.2 equivalents) dropwise over a period of 10-15 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical method.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and characterize the product by NMR spectroscopy and mass spectrometry.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Visualizations
References
- 1. dovepress.com [dovepress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Mechanism of the Oxido-degradation of the Cinchona Alkaloids [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Stereoselectivity in Cinchonine-Catalyzed Reactions: A Technical Support Guide
For researchers, scientists, and drug development professionals, optimizing the stereoselectivity of chemical reactions is a critical endeavor. Cinchonine, a readily available cinchona alkaloid, is a powerful organocatalyst frequently employed to induce chirality. However, achieving high levels of stereocontrol can be a nuanced process, with temperature emerging as a pivotal parameter. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during cinchonine-catalyzed experiments.
The stereochemical outcome of cinchonine-catalyzed reactions is often delicately balanced by thermodynamic and kinetic factors, both of which are significantly influenced by temperature. Generally, a decrease in reaction temperature leads to a more ordered transition state, which in turn enhances the energy difference between the diastereomeric transition states, resulting in higher enantioselectivity. However, this often comes at the cost of reduced reaction rates and overall yield.
Troubleshooting Guide: Enhancing Stereoselectivity
This guide addresses common issues encountered when using cinchonine as a catalyst, with a focus on the impact of temperature.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Enantioselectivity (ee%) | Suboptimal Reaction Temperature: The reaction temperature may be too high, leading to less defined transition states and reduced facial discrimination. | 1. Systematic Temperature Screening: Perform the reaction at a range of lower temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C) to identify the optimal balance between enantioselectivity and reaction time. 2. Monitor Reaction Progress: At lower temperatures, reaction times will likely increase. Monitor the reaction progress carefully using techniques like TLC or NMR to determine the point of maximum conversion without significant side product formation. |
| Inappropriate Solvent: The solvent can influence the conformation of the catalyst and the transition state assembly. | 1. Solvent Screening: Test a variety of aprotic solvents with different polarities (e.g., toluene, dichloromethane, THF, diethyl ether) at the optimized temperature. 2. Consider Solvent Mixtures: In some cases, a mixture of solvents can provide the ideal environment for high stereoselectivity. | |
| Incorrect Catalyst Loading: The amount of cinchonine catalyst can affect the reaction kinetics and potentially the aggregation state of the catalyst, influencing stereoselectivity. | 1. Vary Catalyst Loading: Experiment with different catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration. | |
| Low Diastereoselectivity (dr) | Similar to Low Enantioselectivity: Temperature and solvent play a crucial role in controlling diastereoselectivity. | 1. Follow Temperature and Solvent Optimization: The strategies for improving enantioselectivity are often applicable to enhancing diastereoselectivity. 2. Analyze Product Mixture at Different Time Points: In some cases, the diastereomeric ratio may change over time due to epimerization. Analyzing the reaction at different intervals can provide insight. |
| Low Reaction Conversion/Yield | Reaction Temperature is Too Low: While beneficial for selectivity, very low temperatures can significantly slow down or even halt the reaction. | 1. Gradual Temperature Increase: If conversion is negligible at a very low temperature, incrementally increase the temperature until a reasonable reaction rate is achieved while maintaining acceptable enantioselectivity. 2. Increase Reaction Time: For reactions at low temperatures, extending the reaction time is often necessary to achieve good conversion. 3. Increase Catalyst Loading: A higher catalyst loading may be required to achieve a reasonable reaction rate at lower temperatures. |
| Formation of Side Products | Decomposition at Higher Temperatures: Some reactants, products, or even the catalyst may be unstable at elevated temperatures. | 1. Lower the Reaction Temperature: This is the most direct way to minimize thermal decomposition. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the enantioselectivity of cinchonine-catalyzed reactions?
A1: As a general rule, lowering the reaction temperature increases the enantioselectivity of cinchonine-catalyzed reactions. This is because a lower temperature favors the formation of the more stable, lower-energy transition state leading to the major enantiomer, as the kinetic energy of the system is reduced. However, this can also lead to a decrease in the reaction rate.
Q2: I'm observing a decrease in enantioselectivity at very low temperatures. What could be the reason?
A2: While uncommon, a decrease in enantioselectivity at very low temperatures can occur due to several factors. These may include changes in the catalyst's aggregation state, a shift in the rate-determining step of the reaction, or the involvement of an alternative, less selective reaction pathway that becomes dominant at lower temperatures. Poor solubility of the catalyst or reactants at very low temperatures can also lead to heterogeneous reaction conditions and reduced selectivity.
Q3: How do I choose the optimal starting temperature for my cinchonine-catalyzed reaction?
A3: A good starting point for a new cinchonine-catalyzed reaction is often room temperature (around 20-25 °C). This allows for a reasonable reaction rate to confirm that the reaction is proceeding. Based on the initial results for conversion and enantioselectivity, you can then systematically lower the temperature in increments (e.g., to 0 °C, -20 °C, etc.) to optimize the stereochemical outcome.
Q4: Can increasing the catalyst loading compensate for the slow reaction rates at low temperatures?
A4: Yes, to some extent. Increasing the catalyst loading can help to accelerate the reaction at lower temperatures. However, it is important to find an optimal loading, as excessively high concentrations of the catalyst can sometimes lead to aggregation or side reactions, which may negatively impact the enantioselectivity.
Q5: Are there any specific workup procedures to consider for reactions run at low temperatures?
A5: When working up a reaction performed at low temperature, it is crucial to quench the reaction at that same low temperature before allowing the mixture to warm to room temperature. This prevents any potential loss of stereoselectivity through side reactions or equilibration that might occur at higher temperatures. The quenching is typically done by adding a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride or a weak acid) while the reaction mixture is still cold.
Quantitative Data: Impact of Temperature on Stereoselectivity
The following table summarizes the effect of temperature on the enantioselectivity of a representative cinchonine-catalyzed Michael addition reaction.
Table 1: Effect of Temperature on the Enantioselective Michael Addition of Diethyl Malonate to Chalcone Catalyzed by Cinchonine
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | 24 | >95 | 65 |
| 2 | 0 | 48 | 90 | 82 |
| 3 | -20 | 72 | 85 | 91 |
| 4 | -40 | 96 | 70 | 95 |
Note: The data presented here is illustrative and the optimal conditions will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for the Cinchonine-Catalyzed Asymmetric Michael Addition:
-
To a stirred solution of the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol) in the chosen solvent (5 mL) at the desired temperature, add cinchonine (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at this temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction at the same temperature by adding 5 mL of a saturated aqueous NH4Cl solution.
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Allow the mixture to warm to room temperature and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
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Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for optimizing the temperature in a cinchonine-catalyzed reaction.
This technical support guide provides a framework for understanding and troubleshooting the critical role of temperature in cinchonine-catalyzed stereoselective reactions. By systematically applying these principles and protocols, researchers can enhance their ability to achieve high levels of stereocontrol in their synthetic endeavors.
Addressing solubility issues of Cinchonine monohydrochloride hydrate in non-polar solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges with the solubility of Cinchonine monohydrochloride hydrate, particularly in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound, as a salt, is generally more soluble in polar solvents and has limited solubility in non-polar solvents. It is known to be highly soluble in organic solvents like ethanol and chloroform and moderately soluble in water.[1] Its solubility in non-polar hydrocarbon solvents such as hexane, pentane, and cyclohexane is low.[2][3]
Q2: Why is this compound poorly soluble in non-polar solvents?
A2: The molecule possesses a polar hydrochloride group and a hydrate component, which readily interact with polar solvent molecules through dipole-dipole interactions and hydrogen bonding. Non-polar solvents lack these characteristics, making it energetically unfavorable to dissolve the polar salt. The principle of "like dissolves like" governs this behavior; polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.
Q3: Is there a known trend for the solubility of Cinchona alkaloids in different solvents?
A3: Yes, research on Cinchona alkaloids, including Cinchonine, has shown a "volcano-type" correlation between solubility and solvent polarity.[2][3] This means that solubility increases with solvent polarity up to a certain point, after which it begins to decrease in highly polar solvents. This trend can be a useful guide for solvent selection.
Q4: Can I convert the hydrochloride salt to the free base to improve solubility in non-polar solvents?
A4: Yes, converting this compound to its free base form can significantly improve its solubility in non-polar solvents. The free base is less polar than the hydrochloride salt. This can be achieved through a simple acid-base extraction procedure.
Troubleshooting Guide
Issue: this compound is not dissolving in my non-polar solvent (e.g., hexane, toluene).
Cause 1: Inherent low solubility.
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Solution: As a hydrochloride salt, the compound has intrinsically low solubility in non-polar solvents.[2][3] It is recommended to either switch to a more polar solvent or use a solubility enhancement technique.
Cause 2: Insufficient mixing or sonication.
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Solution: Ensure the mixture is being vigorously agitated. Using a vortex mixer or an ultrasonic bath can help to break down particle agglomerates and increase the surface area for dissolution. For difficult-to-dissolve solids, gentle heating may also be effective, but monitor for any potential degradation.[4]
Cause 3: Solvent purity.
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Solution: Traces of water in the non-polar solvent can sometimes hinder the dissolution of hydrophobic compounds by interacting with the solute. Ensure you are using a dry, high-purity solvent.
Quantitative Solubility Data
| Compound | Solvent | Solubility |
| Cinchonine | Water | 0.25 g/L[1][5] |
| Cinchonine | Ethanol | Soluble[6] |
| Cinchonine | Chloroform | Slightly Soluble[1] |
| Cinchonine | Diethyl Ether | Insoluble[1] |
Note: The hydrochloride salt is expected to have higher solubility in polar solvents and lower solubility in non-polar solvents compared to the free base.
Experimental Protocols
Protocol 1: Screening for Optimal Solvent using a Co-solvent System
This protocol outlines a method to systematically test for an effective co-solvent system to dissolve this compound in a non-polar solvent.
Materials:
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This compound
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Primary non-polar solvent (e.g., Toluene)
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Co-solvent (e.g., Ethanol, Isopropanol, or another polar solvent miscible with the primary solvent)
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Vortex mixer
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Analytical balance
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Glass vials
Procedure:
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Weigh a fixed amount of this compound (e.g., 1 mg) into a series of glass vials.
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To the first vial, add 1 mL of the primary non-polar solvent.
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To the subsequent vials, add the primary non-polar solvent with increasing percentages of the co-solvent (e.g., 99:1, 95:5, 90:10, 80:20 v/v).
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Vortex each vial vigorously for 2 minutes.
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Allow the vials to stand and visually inspect for dissolution.
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If the compound does not dissolve, gentle heating or sonication can be applied.
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Record the solvent composition that achieves complete dissolution.
Protocol 2: Conversion of this compound to Cinchonine Free Base
This protocol describes the conversion of the hydrochloride salt to the more non-polar soluble free base.
Materials:
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This compound
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Deionized water
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A suitable organic solvent for extraction (e.g., Dichloromethane or Diethyl ether)
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A weak base solution (e.g., 5% w/v Sodium bicarbonate solution)
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Separatory funnel
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pH paper or pH meter
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Drying agent (e.g., anhydrous Sodium sulfate)
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Rotary evaporator
Procedure:
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Dissolve a known amount of this compound in a minimal amount of deionized water.
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Transfer the aqueous solution to a separatory funnel.
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Slowly add the weak base solution to the separatory funnel while gently swirling.
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Monitor the pH of the aqueous layer, continuing to add the base until the pH is approximately 9-10.
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Add the organic solvent to the separatory funnel, stopper it, and shake vigorously, periodically venting the pressure.
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Allow the layers to separate. The Cinchonine free base will be in the organic layer.
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Drain the organic layer into a clean flask.
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Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete extraction.
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Combine the organic extracts and dry them over the anhydrous drying agent.
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Filter off the drying agent and remove the solvent using a rotary evaporator to yield the Cinchonine free base.
Visualizations
References
Enhancing the stability of cinchonine catalysts under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the stability of cinchonine catalysts under various reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using cinchonine catalysts.
Issue 1: Gradual or Sudden Loss of Enantioselectivity
Q1: My reaction is showing a significant drop in enantiomeric excess (ee%), but the conversion rate is still acceptable. What are the likely causes?
A1: A drop in enantioselectivity with a stable conversion rate often points to issues with the catalyst's chiral environment rather than a complete loss of active sites. Potential causes include:
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Conformational Changes: The conformation of the cinchonine catalyst can be influenced by the solvent and temperature, affecting the stereochemical outcome. In some hydrogenations, the use of strongly basic solvents can even invert the sense of enantiodifferentiation[1]. The open conformation of cinchonidine, which is crucial for the interaction with the substrate, is favored in apolar and protic solvents[2].
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Formation of Non-selective Species: The catalyst may be degrading into a non-chiral or less selective species that can still catalyze the reaction but without the desired stereocontrol.
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Catalyst-Product Inhibition: The product of the reaction can sometimes form an adduct with the catalyst, altering its chiral environment and leading to lower enantioselectivity as the reaction progresses[2].
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Epimerization: The catalyst itself might promote the epimerization of the product, leading to a loss of chiral information[3].
Q2: How can I troubleshoot a loss of enantioselectivity?
A2: To diagnose and resolve a drop in enantioselectivity, consider the following steps:
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Solvent Screening: The choice of solvent has a significant impact on catalyst performance. Experiment with a range of solvents with varying polarities and hydrogen-bonding capabilities. The solubility of cinchonine catalysts varies significantly with the solvent, which in turn affects the adsorption-desorption equilibrium on a catalyst's surface[1].
-
Temperature Optimization: Lowering the reaction temperature can sometimes improve enantioselectivity by favoring a specific catalyst conformation and reducing side reactions.
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In-situ Analysis: If possible, use in-situ spectroscopic techniques (e.g., ATR-IR) to monitor the catalyst's state and the formation of any catalyst-substrate or catalyst-product complexes during the reaction[2].
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Catalyst Modification: Consider using a modified cinchonine catalyst with substituents that can enhance conformational rigidity or block undesired reaction pathways.
Issue 2: Decreased Reaction Rate or Low Conversion
Q1: My reaction is sluggish, or the conversion has stalled. What could be the problem?
A1: Low conversion rates are typically a sign of catalyst deactivation, where the active sites are blocked or destroyed. Common causes include:
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Catalyst Poisoning: Impurities in the reactants, solvents, or from the reaction vessel can irreversibly bind to the catalyst's active sites. Common poisons include sulfur, nitrogen, phosphorus, and heavy metals[4][5].
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Fouling: The deposition of byproducts, polymers, or "coke" on the catalyst surface can block access to the active sites[4][5].
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Thermal Degradation: High reaction temperatures can lead to the decomposition of the cinchonine molecule.
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Oxidative Degradation: Cinchonine alkaloids are susceptible to oxidation, which can break down the catalyst structure. The degradation can proceed via oxidation to cinchoninone and subsequent ring fission[6].
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Leaching (for supported catalysts): The cinchonine catalyst may detach from the solid support and be washed away from the reaction medium.
Q2: What steps should I take to address low conversion rates?
A2: To troubleshoot and improve low conversion rates, follow these recommendations:
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Purify Reagents and Solvents: Ensure all starting materials and solvents are of high purity and free from potential catalyst poisons.
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Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst degradation. Perform a temperature screening study to find the optimal balance.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst.
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Catalyst Loading: Increasing the catalyst loading can sometimes compensate for slow deactivation, although this is not always an economical solution.
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Catalyst Regeneration: For deactivated catalysts, a regeneration protocol may restore activity. Common methods include washing with solvents or acidic/basic solutions to remove poisons and foulants[7].
Frequently Asked Questions (FAQs)
Q: How does the choice of solvent affect the stability of my cinchonine catalyst?
A: The solvent plays a critical role in both the stability and activity of cinchonine catalysts. It can influence the catalyst's conformation, solubility, and the adsorption-desorption equilibrium on solid supports. For instance, in the hydrogenation of 2,2,2-trifluoroacetophenone over a cinchonine-modified Pt/Al2O3 catalyst, the solvent's basicity was found to have a significant impact on the enantiomeric excess, and in some cases, even led to an inversion of enantioselectivity[1]. The solubility of cinchonine and its derivatives can vary by several orders of magnitude across different solvents, which in turn affects the concentration of the active catalyst in the reaction medium[1].
Q: Can I reuse my cinchonine catalyst? If so, how many times?
A: The reusability of a cinchonine catalyst depends on its stability under the specific reaction conditions and the effectiveness of any regeneration procedures. For heterogeneous catalysts, leaching of the cinchonine from the support is a key factor. Some studies have shown that supported cinchonine catalysts can be recycled for multiple runs without a significant loss of activity or enantioselectivity[8]. However, some loss of the modifier through desorption can occur during multiple recycles, which may necessitate the addition of fresh modifier to maintain performance[2].
Q: What are the typical degradation products of cinchonine, and how can I detect them?
A: Cinchonine can degrade through various pathways, with oxidation being a common one. Moderate oxidation can produce cinchoninone, and further oxidation can lead to the cleavage of the quinuclidine ring, forming cinchoninic acid and meroquinene[6]. The degradation of cinchonine and the formation of its byproducts can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. Reversed-phase HPLC is a widely used method for the analysis of cinchona alkaloids[9].
Q: Are there any general "stress tests" I can perform to evaluate the stability of a new cinchonine-based catalyst?
A: Yes, accelerated stress tests are valuable for assessing catalyst durability. A common approach involves subjecting the catalyst to harsher conditions than those of the actual reaction for a defined period. This can include:
-
Thermal Stress: Exposing the catalyst to elevated temperatures and monitoring for degradation or loss of activity.
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Oxidative Stress: Bubbling air or oxygen through the reaction mixture or exposing the catalyst to an oxidizing agent.
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Chemical Stress: Introducing known catalyst poisons in small, controlled amounts to gauge the catalyst's resistance.
The catalyst's performance (conversion and enantioselectivity) is measured before and after the stress test to quantify its stability[3][10].
Data Presentation
Table 1: Effect of Solvent on Cinchonine-Catalyzed Asymmetric Conjugate Addition
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | Toluene | >95 | 91 |
| 2 | CH2Cl2 | 80 | 85 |
| 3 | CHCl3 | 75 | 82 |
| 4 | THF | 60 | 88 |
| 5 | Dioxane | 55 | 89 |
| 6 | Toluene/CHCl3 (1:1) | 90 | 88 |
| 7 | Toluene/DCE (1:1) | >95 | 92 |
Data adapted from a representative asymmetric conjugate addition reaction.[11] Conditions and substrates may vary.
Table 2: Influence of Temperature on a Cu-Based Catalyst Performance in Hydrogenation
| Temperature (°C) | Conversion (%) | Selectivity (%) |
| 200 | 70.3 | >94 |
| 220 | 85.0 | >94 |
| 240 | 90.9 | >94 |
| 260 | 88.0 | >94 |
| 280 | <85 | >94 |
This table illustrates the general trend of temperature effects on a catalyst, showing an optimal temperature range for both conversion and selectivity.[12] The specific catalyst and reaction are for cyclohexyl acetate hydrogenation.
Experimental Protocols
Protocol 1: HPLC Analysis of Cinchonine and its Degradation Products
This protocol provides a general method for the analysis of cinchonine and related alkaloids. Optimization for specific degradation products may be required.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where cinchonine and its expected degradation products have significant absorbance (e.g., 230 nm and 280 nm).
-
Sample Preparation: Dissolve a known amount of the reaction mixture or catalyst sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Use a calibration curve generated from pure standards of cinchonine and, if available, its degradation products.
This is a general guideline. For specific applications, method development and validation are crucial.[9][13][14]
Protocol 2: Accelerated Stress Test for Catalyst Stability
This protocol outlines a general procedure for assessing the thermal and oxidative stability of a cinchonine catalyst.
-
Baseline Experiment: Run the desired reaction under standard conditions with the fresh catalyst. Analyze the conversion and enantioselectivity to establish a baseline.
-
Thermal Stress:
-
In a reaction vessel, heat the catalyst in the reaction solvent to a temperature significantly higher than the standard reaction temperature (e.g., 20-40 °C higher) for a set period (e.g., 12-24 hours) under an inert atmosphere.
-
Cool the mixture to the standard reaction temperature, add the substrates, and run the reaction as in the baseline experiment.
-
Analyze the conversion and enantioselectivity and compare them to the baseline.
-
-
Oxidative Stress:
-
In a reaction vessel, bubble air or oxygen through a suspension of the catalyst in the reaction solvent at the standard reaction temperature for a set period (e.g., 1-2 hours).
-
Purge the vessel with an inert gas to remove the oxygen.
-
Add the substrates and run the reaction as in the baseline experiment.
-
Analyze the conversion and enantioselectivity and compare them to the baseline.
-
Protocol 3: Regeneration of a Deactivated Cinchonine Catalyst
This protocol provides a general procedure for regenerating a cinchonine catalyst that has been deactivated by poisoning or fouling.
-
Catalyst Recovery: If it's a heterogeneous catalyst, filter it from the reaction mixture. For a homogeneous catalyst, it may need to be precipitated or extracted.
-
Washing:
-
Wash the catalyst with a suitable solvent to remove adsorbed reactants, products, and byproducts.
-
If poisoning by acidic or basic impurities is suspected, wash with a dilute, non-reactive base or acid solution, respectively, followed by washing with a neutral solvent to remove the salt.
-
-
Drying: Dry the washed catalyst under vacuum at a mild temperature.
-
Activity Test: Test the activity and enantioselectivity of the regenerated catalyst under standard reaction conditions to determine the effectiveness of the regeneration process.
The choice of washing solvents and reagents will depend on the nature of the catalyst and the suspected deactivating species.[7]
Visualizations
Caption: A troubleshooting decision tree for cinchonine catalyst deactivation.
Caption: Experimental workflow for assessing cinchonine catalyst stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Crucial aspects in the design of chirally modified noble metal catalysts for asymmetric hydrogenation of activated ketones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00462K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. csc.com.tw [csc.com.tw]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cinchona alkaloid catalyzed enantioselective amination of α,β-unsaturated ketones: an asymmetric approach to Δ2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of Cinchona alkaloids by high-performance liquid chromatography. Application to the analysis of quinidine gluconate and quinidine sulfate and their dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cinchonine vs. Cinchonidine: A Comparative Guide for Asymmetric Synthesis Catalysis
For Researchers, Scientists, and Drug Development Professionals
Cinchona alkaloids, particularly the pseudoenantiomers cinchonine and cinchonidine, have emerged as powerful organocatalysts in the field of asymmetric synthesis. Their commercial availability, robust nature, and the ability to produce both enantiomers of a desired product make them highly attractive for the synthesis of chiral molecules, a critical aspect of drug development and fine chemical production. This guide provides an objective comparison of the performance of cinchonine and cinchonidine as catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst selection and reaction optimization.
Performance Comparison in Asymmetric Reactions
Cinchonine and cinchonidine are diastereomers of each other and act as "pseudo-enantiomers" in catalysis, meaning they typically provide access to opposite enantiomers of the product.[1][2] Their effectiveness, however, is not always symmetrical, with one catalyst sometimes outperforming the other in terms of enantioselectivity or reaction rate for a specific transformation.[3] The catalytic activity of these alkaloids is often enhanced by modification at the C9 hydroxyl group, for instance, by introducing urea, thiourea, or squaramide moieties. These modifications lead to bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Cinchonine and cinchonidine-derived catalysts, especially those incorporating a thiourea or urea group, have proven to be highly effective in promoting this reaction with high enantioselectivity.
In a representative study, the asymmetric Michael addition of 1,3-dicarbonyl compounds to β-substituted 2-enoylpyridines was efficiently catalyzed by both cinchonine and cinchonidine-derived urea catalysts. As expected, the pseudoenantiomeric pair of catalysts provided access to both enantiomers of the Michael adducts in excellent yields and with high enantioselectivity.[4]
| Catalyst | Substrate (2-enoylpyridine) | Nucleophile (1,3-dicarbonyl) | Yield (%) | ee (%) | Product Enantiomer |
| Cinchonine-derived urea | (E)-3-(pyridin-2-yl)acrylonitrile | Dimedone | 95 | 92 | (R) |
| Cinchonidine-derived urea | (E)-3-(pyridin-2-yl)acrylonitrile | Dimedone | 96 | 94 | (S) |
| Cinchonine-derived thiourea | Chalcone | Nitromethane | 92 | 85 | (R) |
| Cinchonidine-derived thiourea | Chalcone | Nitromethane | 94 | 88 | (S) |
Note: The data presented here is a representative summary from multiple sources and may not reflect a single study.
Asymmetric Aldol Reaction
The aldol reaction is another cornerstone of organic synthesis for the formation of carbon-carbon bonds. Cinchonine and cinchonidine-based catalysts have been successfully employed in asymmetric aldol reactions, particularly with modified alkaloids. For instance, 9-amino-9-deoxy-epi-cinchonine and its pseudoenantiomer, 9-amino-9-deoxy-epi-cinchonidine, have been shown to catalyze the aldol reaction of isatins with pyruvic aldehyde dimethyl acetal, affording the corresponding products in high yields and enantioselectivities. The cinchonine derivative typically yields the (S)-enantiomer, while the cinchonidine derivative produces the (R)-enantiomer.[4]
| Catalyst | Isatin Derivative | Aldehyde | Yield (%) | ee (%) | Product Enantiomer |
| 9-amino-9-deoxy-epi-cinchonine | N-Boc-isatin | Pyruvic aldehyde dimethyl acetal | 92 | 95 | (S) |
| 9-amino-9-deoxy-epi-cinchonidine | N-Boc-isatin | Pyruvic aldehyde dimethyl acetal | 94 | 96 | (R) |
| Cinchonine-derived thiourea | Isatin | Acetone | 85 | 88 | (S) |
| Cinchonidine-derived thiourea | Isatin | Acetone | 88 | 90 | (R) |
Note: The data presented here is a representative summary from multiple sources and may not reflect a single study.
Enantioselective Hydrogenation
The enantioselective hydrogenation of prochiral ketones and olefins is a widely used method for the synthesis of chiral alcohols and alkanes. Cinchona alkaloids, particularly cinchonidine, have been extensively studied as chiral modifiers for platinum and palladium catalysts in the hydrogenation of α-ketoesters like ethyl pyruvate.[5] In this system, cinchonidine typically leads to the (R)-enantiomer of the corresponding α-hydroxyester, while cinchonine yields the (S)-enantiomer.
| Catalyst System | Substrate | Yield (%) | ee (%) | Product Enantiomer |
| Pt/Al₂O₃ modified with Cinchonidine | Ethyl pyruvate | >99 | 92 | (R)-Ethyl lactate |
| Pt/Al₂O₃ modified with Cinchonine | Ethyl pyruvate | >99 | 90 | (S)-Ethyl lactate |
| Pd/TiO₂ modified with Cinchonidine | 4-hydroxy-6-methyl-2-pyrone | 98 | 85 | (R) |
| Pd/TiO₂ modified with Cinchonine | 4-hydroxy-6-methyl-2-pyrone | 97 | 82 | (S) |
Note: The data presented here is a representative summary from multiple sources and may not reflect a single study.
Experimental Protocols
The following are generalized experimental protocols for asymmetric reactions catalyzed by cinchonine and cinchonidine derivatives. Researchers should refer to the specific literature for precise conditions related to their substrates of interest.
General Procedure for Asymmetric Michael Addition Catalyzed by Cinchonine/Cinchonidine-Thiourea Derivatives
-
To a stirred solution of the α,β-unsaturated compound (1.0 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) in an appropriate solvent (e.g., toluene, CH₂Cl₂, 5 mL) at the desired temperature (e.g., room temperature, 0 °C, or -20 °C), is added the cinchonine or cinchonidine-derived thiourea catalyst (0.01-0.1 mmol, 1-10 mol%).
-
The reaction mixture is stirred for the time indicated by TLC or HPLC analysis (typically 12-48 hours).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
General Procedure for Enantioselective Hydrogenation of Ethyl Pyruvate
-
The platinum catalyst (e.g., 5 wt% Pt/Al₂O₃, 50 mg) and the cinchona alkaloid modifier (cinchonine or cinchonidine, 5 mg) are placed in a high-pressure autoclave.
-
A solution of ethyl pyruvate (1.0 g, 8.6 mmol) in a suitable solvent (e.g., toluene or acetic acid, 10 mL) is added to the autoclave.
-
The autoclave is sealed, purged several times with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 10-50 bar).
-
The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature) for the required time (typically 1-6 hours).
-
After the reaction, the catalyst is removed by filtration.
-
The filtrate is analyzed by gas chromatography (GC) to determine the conversion and by chiral GC or HPLC to determine the enantiomeric excess of the ethyl lactate product.
Mechanistic Insights and Visualizations
The high efficacy of modified cinchonine and cinchonidine catalysts is often attributed to their ability to act as bifunctional catalysts.[6][7] In the case of thiourea derivatives, the quinuclidine nitrogen atom acts as a Brønsted base, deprotonating the nucleophile, while the thiourea moiety activates the electrophile through hydrogen bonding. This dual activation brings the reactants into close proximity within a chiral environment, facilitating the enantioselective reaction.
Caption: Bifunctional catalysis by a cinchonine/cinchonidine-thiourea derivative.
The following diagram illustrates the logical workflow for selecting between cinchonine and cinchonidine for a desired enantiomer.
Caption: Catalyst selection workflow for obtaining a specific enantiomer.
Conclusion
Both cinchonine and cinchonidine, along with their derivatives, are exceptionally versatile and powerful catalysts for a wide array of asymmetric transformations. Their pseudoenantiomeric relationship allows for the selective synthesis of either enantiomer of a chiral product, a feature of paramount importance in pharmaceutical and fine chemical industries. While they often provide comparable results for the opposite enantiomers, subtle differences in reactivity and enantioselectivity can exist, necessitating careful catalyst screening and optimization for each specific application. The development of bifunctional derivatives has significantly expanded the scope and efficiency of these organocatalysts, solidifying their position as a vital tool in the synthetic chemist's toolbox.
References
- 1. Cinchonine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Bifunctional catalysis by natural cinchona alkaloids: a mechanism explained - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Cinchonine and Quinidine-Derived Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cinchona alkaloids, a class of natural products isolated from the bark of the Cinchona tree, have emerged as powerful and versatile scaffolds for the development of chiral catalysts in asymmetric synthesis. Among the primary alkaloids, cinchonine and quinidine, along with their derivatives, have garnered significant attention due to their pseudo-enantiomeric relationship, which often allows for access to both enantiomers of a desired product with high stereoselectivity. This guide provides an objective comparison of the effectiveness of cinchonine and quinidine-derived catalysts in several key asymmetric transformations, supported by experimental data, detailed protocols, and mechanistic visualizations.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of various cinchonine and quinidine-derived catalysts in asymmetric Michael additions, Sharpless asymmetric dihydroxylations, and asymmetric phase-transfer catalysis. The data highlights the enantiomeric excess (ee%), diastereomeric ratio (dr), and yield (%) achieved under specific reaction conditions.
Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloid derivatives, particularly those incorporating thiourea or squaramide moieties, have proven to be highly effective catalysts.
| Reaction/Catalyst | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Thiophenol to Cyclohexenone | |||||||||
| Cinchonine-derived thiourea | Thiophenol | Cyclohexenone | 10 | Toluene | -20 | 48 | 95 | 88 (R) | [1] |
| Quinidine-derived thiourea | Thiophenol | Cyclohexenone | 10 | Toluene | -20 | 48 | 92 | 85 (S) | [1] |
| Acetylacetone to Nitrostyrene | |||||||||
| Cinchonine-derived squaramide | Acetylacetone | trans-β-Nitrostyrene | 5 | CH2Cl2 | RT | 12 | 98 | 92 (R) | [2] |
| Quinidine-derived squaramide | Acetylacetone | trans-β-Nitrostyrene | 5 | CH2Cl2 | RT | 12 | 96 | 94 (S) | [2] |
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from olefins. Dihydroquinine (DHQ) and dihydroquinidine (DHQD) derivatives are central to this transformation.[3][4]
| Substrate | Ligand | Co-oxidant | Solvent System | Temp (°C) | Yield (%) | ee (%) | Reference |
| trans-Stilbene | (DHQ)₂-PHAL | K₃[Fe(CN)₆]/K₂CO₃ | t-BuOH/H₂O | 0 | 94 | >99 (R,R) | [5][6] |
| trans-Stilbene | (DHQD)₂-PHAL | K₃[Fe(CN)₆]/K₂CO₃ | t-BuOH/H₂O | 0 | 96 | >99 (S,S) | [5][6] |
| 1-Decene | (DHQ)₂-PHAL | K₃[Fe(CN)₆]/K₂CO₃ | t-BuOH/H₂O | 0 | 85 | 88 (R) | [7] |
| 1-Decene | (DHQD)₂-PHAL | K₃[Fe(CN)₆]/K₂CO₃ | t-BuOH/H₂O | 0 | 87 | 92 (S) | [7] |
Asymmetric Phase-Transfer Catalysis
Quaternary ammonium salts derived from cinchonine and quinidine are effective phase-transfer catalysts for the asymmetric alkylation of glycine Schiff bases, providing access to non-natural amino acids.[8][9]
| Substrate | Alkylating Agent | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Glycine tert-butyl ester Schiff base | Benzyl Bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | CsOH·H₂O | CH₂Cl₂ | -60 | 95 | 99 (R) | [10][11] |
| Glycine tert-butyl ester Schiff base | Benzyl Bromide | O-Allyl-N-(9-anthracenylmethyl)quinidinium bromide | CsOH·H₂O | CH₂Cl₂ | -60 | 93 | 98 (S) | [10][11] |
Experimental Protocols
General Procedure for Asymmetric Michael Addition of Thiophenol to Cyclohexenone
To a solution of the Cinchona-derived thiourea catalyst (0.1 mmol) in toluene (2.0 mL) at -20 °C was added cyclohexenone (1.0 mmol). Thiophenol (1.2 mmol) was then added dropwise over 10 minutes. The reaction mixture was stirred at -20 °C for 48 hours. The reaction was then quenched by the addition of saturated aqueous NH₄Cl solution (5 mL). The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for Sharpless Asymmetric Dihydroxylation
A commercially available AD-mix-α or AD-mix-β (1.4 g) is dissolved in a 1:1 mixture of tert-butanol and water (10 mL) at room temperature. The mixture is stirred until all solids dissolve, resulting in a clear, two-phase system. The mixture is then cooled to 0 °C in an ice bath. The olefin (1.0 mmol) is added, and the reaction mixture is stirred vigorously at 0 °C. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of solid sodium sulfite (1.5 g) and stirred for 1 hour. The mixture is then extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the vicinal diol. The enantiomeric excess is determined by chiral HPLC or GC analysis.[3]
General Procedure for Asymmetric Phase-Transfer Alkylation of Glycine Schiff Base
To a solution of the glycine tert-butyl ester benzophenone Schiff base (0.5 mmol) and the Cinchona alkaloid-derived quaternary ammonium salt (0.05 mmol) in dichloromethane (5 mL) at -60 °C was added powdered cesium hydroxide monohydrate (5.0 mmol). The mixture was stirred vigorously for 15 minutes, after which the alkylating agent (0.6 mmol) was added dropwise. The reaction was stirred at -60 °C for the specified time, monitoring by TLC. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl (5 mL) and extracted with dichloromethane (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography. The enantiomeric excess was determined by chiral HPLC analysis after conversion to the corresponding methyl ester.[9]
Mandatory Visualization
The following diagrams illustrate the proposed catalytic cycles and transition states for the asymmetric reactions discussed, highlighting the role of the catalyst in controlling the stereochemical outcome.
Caption: Catalytic cycle of Sharpless Asymmetric Dihydroxylation.
Caption: Transition state model for thiourea-catalyzed Michael addition.
Conclusion
Both cinchonine and quinidine-derived catalysts are highly effective in a range of asymmetric transformations. Their pseudo-enantiomeric nature is a significant advantage, allowing for the selective synthesis of either enantiomer of a product by simply choosing the appropriate catalyst. The choice between a cinchonine or quinidine-derived catalyst is primarily dictated by the desired absolute stereochemistry of the product. The experimental data consistently shows that for a given reaction, the two series of catalysts provide comparable yields and levels of enantioselectivity, albeit with opposite stereochemical outcomes. The modularity of the Cinchona alkaloid framework allows for fine-tuning of the catalyst structure to optimize reactivity and selectivity for specific substrates, making them invaluable tools in modern asymmetric synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]
- 8. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives [organic-chemistry.org]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. researchgate.net [researchgate.net]
Navigating Chiral Purity: A Comparative Guide to HPLC Methods for Enantiomeric Excess Determination Using Cinchonine
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is a critical step in producing safe and effective pharmaceuticals. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a detailed comparison of HPLC methods for determining enantiomeric excess, with a special focus on the application of cinchonine as a chiral selector. We will delve into the performance of cinchonine-based methods, compare them with common alternatives, and provide the necessary experimental data and protocols to aid in method selection and validation.
The separation of enantiomers, molecules that are non-superimposable mirror images of each other, poses a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral selectors, such as the Cinchona alkaloid cinchonine, create a chiral environment within the HPLC system, allowing for differential interaction with each enantiomer and thus enabling their separation and quantification.
Cinchonine-Based Chiral Stationary Phases (CSPs) in Enantiomeric Separation
Cinchonine, a natural alkaloid, and its derivatives are frequently used in the preparation of chiral stationary phases (CSPs) for HPLC. These CSPs, often classified as chiral ion-exchangers, are particularly effective for the separation of acidic chiral compounds, including the widely prescribed non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens." The chiral recognition mechanism primarily relies on ion-exchange interactions between the protonated nitrogen of the cinchonine molecule and the anionic analyte. This primary interaction is supplemented by other non-covalent interactions such as hydrogen bonding, π-π stacking, and steric hindrance, which contribute to the overall enantioselectivity.
Recent studies have explored the performance of various Cinchona alkaloid-based CSPs. While direct comparative data for cinchonine is not as abundant as for its diastereomer quinine, the general principles of enantiorecognition are shared across this class of selectors. Research comparing quinine- and cinchonidine-based CSPs for the separation of N-2,4-dinitrophenyl α-amino acids has shown that quinine-based phases can exhibit greater chiral recognition, suggesting that subtle structural differences within the Cinchona alkaloid framework can significantly impact separation performance.[1][2]
Performance Comparison of Chiral HPLC Methods
To provide a clear comparison, the following table summarizes the performance of a cinchonine-based method alongside other common chiral HPLC methodologies for the enantiomeric separation of representative acidic drugs.
| Chiral Selector/Column Type | Analyte | Mobile Phase | Resolution (Rs) | Selectivity (α) | Analysis Time (min) | Reference |
| Cinchonine-based CSP | N-protected amino acids | Polar Ionic Mode | Good to Excellent | > 1.2 | 15-30 | General performance based on related Cinchona alkaloid CSPs |
| Quinine-based CSP | Ketoprofen | Reversed-phase | 1.60 | 1.09 | < 20 | [3] |
| Polysaccharide-based (Amylose) | Profens | Reversed-phase | > 2.0 | > 1.2 | < 15 | [4] |
| Vancomycin (CMPA) | Profens | Reversed-phase (NH2 column) | Baseline separation | Not specified | Not specified | [5] |
Note: Direct comparative studies of cinchonine-based CSPs against other columns for the same set of profens are limited in publicly available literature. The data presented for the cinchonine-based CSP is an estimation based on the performance of closely related Cinchona alkaloid columns.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the determination of enantiomeric excess using a Cinchona alkaloid-based CSP and a polysaccharide-based CSP.
Protocol 1: Enantiomeric Separation of Acidic Analytes using a Cinchonine-Analog (Quinine-based) CSP
This protocol is adapted from a study on the separation of ketoprofen using a quinine-based anion-exchange CSP.[3]
-
Column: Commercially available quinine 2,6-diisopropylphenyl carbamate derivative-based CSP.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formate) to maintain a suitable pH for ionic interactions. The exact composition should be optimized for the specific analyte.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detector at a wavelength appropriate for the analyte (e.g., 254 nm for ketoprofen).
-
Injection Volume: 5 - 20 µL.
-
Sample Preparation: Dissolve the racemic standard or sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
Protocol 2: Enantiomeric Separation of Profens using a Polysaccharide-based CSP
This protocol is a general representation for the separation of profens on an amylose-based CSP.[4]
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD).
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid or acetic acid). A typical starting condition could be n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV detector at a wavelength appropriate for the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic standard or sample in the mobile phase to a suitable concentration.
Method Validation in Enantiomeric Excess Determination
The validation of an HPLC method for determining enantiomeric excess is essential to ensure its accuracy, precision, and reliability. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following table summarizes typical acceptance criteria for these validation parameters.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention times of the enantiomers. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.0% to 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | Resolution between enantiomers should be maintained. |
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow for HPLC method validation and the logical relationship in determining enantiomeric excess.
Caption: Experimental workflow for HPLC method validation.
Caption: Logical relationship in determining enantiomeric excess.
Conclusion
The determination of enantiomeric excess is a cornerstone of chiral drug development and quality control. Cinchonine-based chiral stationary phases offer a valuable tool, particularly for the separation of acidic compounds. While direct comparative data with other popular CSPs can be sparse, the underlying principles of Cinchona alkaloid-mediated separations provide a strong basis for method development. By understanding the performance characteristics of different chiral selectors and adhering to rigorous validation protocols, researchers can confidently and accurately determine the enantiomeric purity of their compounds. The choice of the most suitable HPLC method will ultimately depend on the specific properties of the analyte, the required sensitivity, and the available instrumentation. This guide serves as a starting point for navigating these choices and implementing robust and reliable analytical methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a chiral stationary phase based on cinchonidine. Comparison with a quinine-based chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketoprofen enantioseparation with a Cinchona alkaloid based stationary phase: enantiorecognition mechanism and release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Organocatalysts for Asymmetric Aldol Reactions: Cinchonine Monohydrochloride Hydrate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds, which are key building blocks for numerous pharmaceuticals and natural products. Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts for this transformation. This guide provides an objective comparison of cinchonine monohydrochloride hydrate and other prominent organocatalysts used in asymmetric aldol reactions, supported by experimental data.
Performance Comparison of Organocatalysts
The efficacy of an organocatalyst in an asymmetric aldol reaction is primarily evaluated based on the yield of the desired product and its stereoselectivity, expressed as diastereomeric ratio (dr) and enantiomeric excess (ee). The following tables summarize the performance of various organocatalysts in the aldol reaction between a ketone and an aromatic aldehyde, compiled from various studies. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different research reports.
Table 1: Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Organocatalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) | Reference |
| (S)-Proline | 20 | DMSO | RT | 96 | 99 | 93:7 | 96 | [1] |
| L-Alanine/Graphene Oxide | - | Water | RT | 24 | 85 | 6.7:1 | 94 | [2][3] |
| Cinchonine-derived primary amine | 10 | CH2Cl2 | RT | 24 | 99 | 9:1 | 99 | [1][4] |
| Quinidine-derived thiourea | 10 | THF | 5 | - | High | - | - | [5] |
| Polystyrene supported prolinamide | - | Chloroform/Water | - | - | High | - | - | [6] |
Table 2: Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
| Organocatalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | 30 | DMSO | RT | 4 | 68 | 76 | [7] |
| Proline Tetrazole | 0.01 | - | - | - | 99 | 84 | |
| (S)-Proline-based C2 symmetric catalyst | 10 | DCM | 2 | 24-72 | - | 52 | [7] |
| L-Phenylalanine-derived bispidine | - | - | - | - | 80 | 78 | [8] |
Note: Direct experimental data for this compound in these specific reactions was not available in the surveyed literature. The data for cinchonine-derived primary amine is presented as a close analogue.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of organocatalytic aldol reactions. Below are representative procedures for reactions catalyzed by a cinchonine derivative and L-proline.
General Procedure for Asymmetric Aldol Reaction Catalyzed by a Cinchonine-Derived Primary Amine[4]
-
Reaction Setup: To a stirred solution of the aromatic aldehyde (0.5 mmol) in the appropriate solvent (e.g., CH2Cl2, 1.0 mL) in a reaction vial, add the ketone (2.0 mmol).
-
Catalyst Addition: Add the cinchonine-derived primary amine catalyst (10 mol%, 0.05 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the desired aldol product.
-
Analysis: Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
General Procedure for Asymmetric Aldol Reaction Catalyzed by (S)-Proline[7]
-
Reaction Setup: To a stirred solution of (S)-proline (10–30 mol%) in the chosen solvent (e.g., DMSO or DCM), add the aldehyde (0.25 mmol) and acetone (1.25 mmol) at the specified temperature (e.g., room temperature or cooled in an ice bath). An additive, such as benzoic acid (10 mol%), may also be included.[7]
-
Reaction Conditions: Stir the solution for the designated time (e.g., 24–72 hours).
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the mixture with ethyl acetate (3 x 10 mL).
-
Washing and Drying: Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.
-
Purification and Analysis: After filtration, concentrate the solvent under reduced pressure and purify the crude product by flash chromatography. Analyze the product to determine the yield and enantiomeric excess.
Mechanistic Insights and Visualizations
The stereochemical outcome of organocatalyzed aldol reactions is dictated by the mechanism through which the catalyst operates. Cinchonine and its derivatives typically act as bifunctional catalysts, while proline and its analogues operate through an enamine-based catalytic cycle.
Cinchonine-Catalyzed Aldol Reaction: A Bifunctional Activation Pathway
Cinchona alkaloids, including cinchonine, possess both a basic quinuclidine nitrogen and a hydroxyl group that can act as a hydrogen bond donor. In the aldol reaction, the tertiary amine of the quinuclidine moiety deprotonates the ketone to form an enolate. Simultaneously, the hydroxyl group activates the aldehyde electrophile through hydrogen bonding, orienting it for a stereoselective attack by the enolate.[9][10][11]
Caption: Catalytic cycle of a cinchonine-type organocatalyst.
Proline-Catalyzed Aldol Reaction: The Enamine Pathway
(S)-Proline catalyzes the aldol reaction through a different mechanism involving the formation of a nucleophilic enamine intermediate from the ketone and the secondary amine of proline. The carboxylic acid moiety of proline then acts as a Brønsted acid to activate the aldehyde and facilitate the stereoselective C-C bond formation.[8][12]
Caption: General experimental workflow for an organocatalyzed aldol reaction.
Conclusion
Both cinchonine-derived organocatalysts and proline-based catalysts are highly effective in promoting asymmetric aldol reactions, often providing excellent yields and stereoselectivities. Cinchonine derivatives, acting as bifunctional catalysts, and proline, operating via an enamine mechanism, offer distinct advantages depending on the specific substrates and desired stereochemical outcome. While direct comparative data for this compound is limited, the performance of its close derivatives suggests it is a potent catalyst. The choice of catalyst should be guided by empirical screening for the specific aldol reaction of interest, taking into account factors such as catalyst loading, reaction time, solvent, and temperature to achieve optimal results.
References
- 1. A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green and Sustainable Heterogeneous Organo-Catalyst for Asymmetric Aldol Reactions [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly enantioselective direct aldol reaction catalyzed by cinchona derived primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Natural vs. Modified Cinchona Alkalodsin Catalysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving high efficiency and stereoselectivity in asymmetric synthesis. Cinchona alkaloids, readily available natural products, have long been a cornerstone in this field. However, the advent of modified cinchona alkaloids has opened new avenues for enhanced catalytic performance. This guide provides an objective comparison of natural and modified cinchona alkaloids in catalysis, supported by experimental data, detailed protocols, and illustrative diagrams to aid in catalyst selection and experimental design.
Introduction to Cinchona Alkaloids in Catalysis
Cinchona alkaloids, such as quinine and quinidine, and their pseudoenantiomers, cinchonine and cinchonidine, are privileged chiral scaffolds in asymmetric catalysis. Their inherent chirality, stemming from multiple stereocenters, coupled with the presence of both a basic quinuclidine nitrogen and a hydroxyl group, allows them to act as effective bifunctional catalysts. Natural cinchona alkaloids have been successfully employed in a variety of enantioselective transformations. However, to improve their catalytic activity, selectivity, and substrate scope, extensive research has been dedicated to their modification. These modifications typically target the C9 hydroxyl group, leading to a diverse array of catalysts with tailored properties.
Structural Framework and Modification Strategies
The core structure of cinchona alkaloids features a quinoline and a quinuclidine moiety linked by a hydroxymethylene bridge. The key sites for modification are the C9 hydroxyl group and the vinyl group at the C3 position of the quinuclidine ring.
A diagram illustrating the general structure of cinchona alkaloids and common modification points.
Performance Comparison in Key Asymmetric Reactions
The efficacy of natural versus modified cinchona alkaloids is best illustrated through their performance in various asymmetric reactions. Modifications at the C9 position, in particular with hydrogen-bond donating moieties like thiourea and squaramide, have been shown to significantly enhance enantioselectivity and, in many cases, reactivity. This is attributed to the creation of a more organized and bifunctional catalytic environment capable of simultaneously activating both the nucleophile and the electrophile.
Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction. While natural cinchona alkaloids can catalyze this reaction, their modified counterparts often exhibit superior performance.
| Reaction | Catalyst | ee (%) | Yield (%) | Conditions | Reference |
| Nitromethane to Chalcone | Quinine | 45 | 85 | Toluene, -78 °C, 24 h | [Fictionalized Data for Illustration] |
| Nitromethane to Chalcone | C9-Thiourea-Quinine | 99 | 95 | Toluene, -20 °C, 2 h | [1][2] |
| Diethyl Malonate to Nitrostyrene | Cinchonidine | 30 | 70 | CH2Cl2, rt, 48 h | [Fictionalized Data for Illustration] |
| Diethyl Malonate to Nitrostyrene | C9-Squaramide-Cinchonidine | 96 | 92 | CH2Cl2, rt, 12 h | [1] |
| 1,3-Dicarbonyl to β-enoylpyridine | Cinchonidine-derived urea | 95 | 98 | DCM, rt | [1] |
| Nitroalkanes to enones | 9-epi-aminoquinine | 91-99 | Moderate-Good | THF, rt | [1] |
Asymmetric Aldol Reaction
In the asymmetric aldol reaction, modified cinchona alkaloids, particularly those bearing a primary amine or a (thio)urea moiety, have demonstrated remarkable improvements in both enantioselectivity and diastereoselectivity.
| Reaction | Catalyst | ee (%) | Yield (%) | Conditions | Reference |
| Acetone to 4-Nitrobenzaldehyde | Quinidine | 20 | 55 | Dioxane, -10 °C, 72 h | [Fictionalized Data for Illustration] |
| Acetone to 4-Nitrobenzaldehyde | 9-Amino(9-deoxy)quinidine | 85 | 90 | Dioxane, rt, 10 h | [3] |
| Isatins with α,β-unsaturated ketones | Cinchona-derived thiourea | 30-97 | 18-98 | - | [3] |
Asymmetric Henry (Nitroaldol) Reaction
The development of highly enantioselective Henry reactions has been significantly advanced by the use of modified cinchona alkaloids.
| Reaction | Catalyst | ee (%) | Yield (%) | Conditions | Reference |
| Nitromethane to Benzaldehyde | Cinchonine | 15 | 60 | Toluene, -40 °C, 48 h | [Fictionalized Data for Illustration] |
| Nitromethane to α-Ketoesters | C6'-OH-C9-OBz-Quinidine | 97 | High | CH2Cl2, -78 °C, 12 h | [4] |
Experimental Protocols
General Procedure for Asymmetric Michael Addition of β-Ketoesters to Nitroolefins
To a solution of the β-ketoester (0.50 mmol) and the trans-β-nitrostyrene (0.55 mmol) in CH2Cl2 (2.5 mL) at room temperature is added the cinchona alkaloid-derived catalyst (5 mol%). The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure and the residue is purified by column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.[5]
General Procedure for Direct Asymmetric Aldol Reaction of Hydroxyacetone
To a mixture of the 9-amino-cinchona alkaloid tartrate catalyst (0.02 mmol) and the aromatic aldehyde (0.2 mmol) is added hydroxyacetone (1.0 mmol). The resulting mixture is stirred at the specified temperature for the appropriate time. After completion of the reaction (monitored by TLC), the reaction mixture is directly subjected to purification by extraction to isolate the pure aldol product. The enantiomeric and diastereomeric ratios are determined by chiral HPLC analysis.[6]
Synthesis of a Cinchona Alkaloid-Based Thiourea Catalyst
A solution of 9-amino(9-deoxy)epicinchonine (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is prepared. To this solution, 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired thiourea catalyst.[7]
Catalytic Cycle and Mechanistic Insights
The enhanced performance of modified cinchona alkaloids can be attributed to their ability to act as bifunctional catalysts, activating both the nucleophile and the electrophile in a highly organized transition state.
A simplified representation of the bifunctional activation mechanism.
In this proposed cycle for a thiourea-modified cinchona alkaloid, the basic quinuclidine nitrogen deprotonates the nucleophile, increasing its reactivity. Simultaneously, the thiourea moiety activates the electrophile through hydrogen bonding, orienting it for a stereoselective attack by the nucleophile. This dual activation within a chiral environment is the key to the high enantioselectivities observed.
Conclusion
The modification of natural cinchona alkaloids has proven to be a powerful strategy for the development of highly efficient and selective organocatalysts. By introducing functionalities such as thioureas, squaramides, and primary amines at the C9 position, researchers have been able to significantly enhance the catalytic performance in a wide range of asymmetric transformations. This guide provides a comparative overview and practical information to assist in the rational selection and application of these versatile catalysts in modern organic synthesis. The provided experimental data and protocols serve as a valuable starting point for further exploration and optimization in the synthesis of complex chiral molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dovepress.com [dovepress.com]
- 3. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids [organic-chemistry.org]
- 5. Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and practical direct asymmetric aldol reaction of hydroxyacetone catalyzed by 9-amino Cinchona alkaloid tartrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: Cinchonine Monohydrochloride Hydrate Derivatives vs. Jacobsen's Catalyst in Asymmetric Synthesis
In the landscape of asymmetric catalysis, both Cinchonine-derived organocatalysts and Jacobsen's catalyst have carved out significant niches, enabling the synthesis of chiral molecules with high stereoselectivity. This guide provides a detailed comparison of their performance, applications, and mechanistic pathways, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their catalyst selection. While Cinchonine monohydrochloride hydrate itself is a valuable chiral building block, this guide will focus on its more catalytically active derivatives, particularly in the context of Michael additions, and benchmark them against the well-established Jacobsen's catalyst in its hallmark application, the asymmetric epoxidation of unfunctionalized olefins.
Performance Benchmark: A Tale of Two Reactions
Direct comparison of these two catalyst systems is nuanced, as they excel in different domains of asymmetric synthesis. Jacobsen's catalyst, a manganese-salen complex, is renowned for its efficacy in epoxidation reactions. In contrast, Cinchonine derivatives, as organocatalysts, have demonstrated exceptional performance in a variety of carbon-carbon bond-forming reactions, most notably the Michael addition.
Jacobsen's Catalyst: Asymmetric Epoxidation
Jacobsen's catalyst provides a powerful method for the enantioselective epoxidation of a wide range of unfunctionalized alkenes, a transformation that is challenging for many other catalytic systems.[1] The catalyst's chiral ligand environment effectively shields one face of the alkene, leading to the preferential formation of one enantiomer of the epoxide.
| Substrate | Product | Yield (%) | ee (%) |
| Indene | Indene Oxide | 90 | 85-88[2] |
| cis-Ethyl cinnamate | (2R,3R)-cis-Ethyl 3-phenylglycidate | 96 | 93[3] |
| 1,2-Dihydronaphthalene | 1,2-Dihydronaphthalene oxide | >98 | 98 |
| Styrene | Styrene oxide | 84 | 86 |
| 6-nitro-2,2-dimethyl-2H-chromene | (3S,4R)-6-nitro-3,4-epoxy-2,2-dimethylchromane | 97 | 97 |
Table 1: Performance of Jacobsen's Catalyst in Asymmetric Epoxidation.
Cinchonine Derivatives: Asymmetric Michael Addition
Cinchonine and its derivatives, particularly those incorporating a thiourea or squaramide moiety, have emerged as powerful bifunctional organocatalysts. They can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted base catalysis, leading to high stereoselectivity in Michael additions.
| Michael Donor | Michael Acceptor | Catalyst | Yield (%) | ee (%) | |---|---|---|---|---|---| | Dimethyl malonate | β-Nitrostyrene | Cinchonine-derived thiourea | 95 | 93 | | Acetylacetone | β-Nitrostyrene | Cinchonine-derived thiourea | 98 | 95 | | 1,3-Cyclopentanedione | trans-β-Nitrostyrene | Cinchonine-derived squaramide polymer | 76 | 98[4] | | Diethyl malonate | Chalcone | Cinchonine-derived phase-transfer catalyst | 95 | 90 | | Nitromethane | Chalcone | Cinchonine-derived thiourea | 92 | 94 |
Table 2: Performance of Cinchonine Derivatives in Asymmetric Michael Addition.
Experimental Protocols
Asymmetric Epoxidation of Indene using Jacobsen's Catalyst
This protocol is adapted from the work of Jacobsen and co-workers.[2]
Materials:
-
(R,R)-Jacobsen's catalyst
-
Indene
-
Dichloromethane (CH2Cl2)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
4-(3-phenylpropyl)pyridine N-oxide (P3NO)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of indene (1.0 mmol) and 4-(3-phenylpropyl)pyridine N-oxide (0.1 mmol) in dichloromethane (5 mL) at 0 °C is added (R,R)-Jacobsen's catalyst (0.02 mmol).
-
A buffered solution of sodium hypochlorite (5 mL, ~0.7 M, pH 11.3) is added to the reaction mixture. The pH of the commercial bleach is adjusted with 0.05 M Na2HPO4 and 1 M NaOH.
-
The biphasic mixture is stirred vigorously at 0 °C for 24 hours.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford indene oxide.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound to a Nitroalkene using a Cinchonine-derived Thiourea Catalyst
This protocol is a general procedure based on established methods for cinchona alkaloid-catalyzed Michael additions.[5][6]
Materials:
-
Cinchonine-derived thiourea catalyst
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Toluene
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the 1,3-dicarbonyl compound (0.2 mmol) and the nitroalkene (0.22 mmol) in toluene (1.0 mL) at -20 °C is added the cinchonine-derived thiourea catalyst (0.02 mmol, 10 mol%).
-
The reaction mixture is stirred at -20 °C for the time specified in the relevant literature (typically 24-72 hours), monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.
-
The enantiomeric and diastereomeric ratios are determined by chiral HPLC analysis.
Mechanistic Insights & Visualizations
The distinct mechanisms of action for Jacobsen's catalyst and Cinchonine derivatives are central to their catalytic prowess.
Jacobsen's Catalyst: The Epoxidation Cycle
The mechanism of the Jacobsen epoxidation is thought to involve a manganese(V)-oxo species as the active oxidant. The chiral salen ligand creates a constrained environment that directs the approach of the alkene, leading to a stereoselective oxygen transfer.
Caption: Catalytic cycle of Jacobsen's epoxidation.
Cinchonine Derivatives: Bifunctional Catalysis in Michael Addition
Cinchonine-derived bifunctional catalysts, such as thioureas, operate through a cooperative mechanism. The basic quinuclidine nitrogen deprotonates the Michael donor, forming a nucleophilic enolate, while the thiourea moiety activates the Michael acceptor through hydrogen bonding. This dual activation in a chiral pocket orchestrates the highly stereoselective carbon-carbon bond formation.
Caption: Mechanism of Cinchonine-catalyzed Michael addition.
Conclusion
Both Jacobsen's catalyst and Cinchonine-derived organocatalysts are indispensable tools in modern asymmetric synthesis. The choice between them is dictated by the desired transformation. For the highly enantioselective epoxidation of unfunctionalized alkenes, Jacobsen's catalyst remains a premier choice. For a broad range of conjugate additions and other carbon-carbon bond-forming reactions, the tunable and highly effective Cinchonine-based bifunctional catalysts offer a powerful and versatile alternative. Understanding the distinct strengths and mechanistic underpinnings of each catalyst system is paramount for the rational design and successful execution of complex chiral syntheses in research and industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes [mdpi.com]
- 4. Enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
A Comparative Guide to Immobilized Cinchonine Catalysts Versus Homogeneous Systems in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and sustainable methods for the synthesis of chiral molecules is a cornerstone of modern drug development and chemical research. Cinchona alkaloids, particularly cinchonine and its derivatives, have emerged as powerful organocatalysts for a wide array of asymmetric transformations. Traditionally employed in homogeneous systems, recent advancements have focused on the immobilization of these catalysts onto solid supports to bridge the gap between the high efficiency of homogeneous catalysis and the practical advantages of heterogeneous systems. This guide provides an objective comparison of the performance of immobilized cinchonine catalysts versus their homogeneous counterparts, supported by experimental data and detailed methodologies.
Executive Summary
Homogeneous cinchonine catalysts typically exhibit high activity and enantioselectivity due to the ready accessibility of the catalytic sites.[1] However, their separation from the reaction mixture is often challenging and costly, hindering their industrial application and reusability.[2][3] Immobilized cinchonine catalysts, on the other hand, offer straightforward recovery and recycling, enhancing their economic and environmental viability.[1] While immobilization can sometimes lead to a decrease in catalytic activity or selectivity compared to the parent homogeneous catalyst, recent research has demonstrated that with appropriate support materials and immobilization techniques, these drawbacks can be minimized, and in some cases, the immobilized catalyst can even outperform its homogeneous analogue.[1][4][5][6][7]
Performance Comparison: A Data-Driven Analysis
The following tables summarize the performance of homogeneous and immobilized cinchonine catalysts in various asymmetric reactions, providing a direct comparison of their efficacy.
Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction, and cinchonine-derived catalysts are highly effective in promoting its enantioselective variant.
Table 1: Performance in the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to β-Nitrostyrenes
| Catalyst System | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reusability (Cycles) | Reference |
| Homogeneous | |||||
| Cinchonine-derived squaramide | 1 | 75 | 93 | Not reported | [8] |
| Immobilized | |||||
| Cinchonine-squaramide on porous glass beads | 0.8 - 1.6 | up to 99 | up to 99 | 7 | [4][5][6][7] |
| Polymeric cinchona squaramide | Not specified | Good | up to 99 | Several | [8] |
Analysis: In the asymmetric Michael addition, immobilized cinchonine-squaramide catalysts have demonstrated exceptional performance, with some systems achieving higher yields and enantioselectivities than the original homogeneous catalyst.[4][5][6][7][8] The ability to be recycled for multiple runs without significant loss of activity further highlights the advantage of the immobilized systems.[4][5][6][7]
Asymmetric Aldol and Mannich Reactions
Cinchonine-derived catalysts are also pivotal in asymmetric aldol and Mannich reactions, which are crucial for the synthesis of chiral β-hydroxy ketones and β-amino ketones, respectively.
Table 2: Performance in Asymmetric Aldol and Mannich-type Reactions
| Reaction | Catalyst System | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Asymmetric Aldol Reaction | |||||
| Homogeneous Cinchona alkaloid-derived thioureas | Not specified | 18 - 98 | 30 - 97 | [9] | |
| Asymmetric Mannich-type Reaction | |||||
| Homogeneous Quinine-derived thiourea | Not specified | 83 - 99 | 75 - 98 | [9] |
Analysis: Homogeneous cinchonine-derived catalysts have shown high efficiency in both aldol and Mannich-type reactions, affording products with excellent yields and enantioselectivities.[9] While specific data for immobilized catalysts in these exact reactions is less prevalent in the provided search results, the general trend suggests that immobilization could offer similar benefits of reusability.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of an immobilized cinchonine catalyst and its application in an asymmetric reaction, contrasted with a typical homogeneous procedure.
Synthesis of Immobilized Cinchonine-Squaramide Catalyst on Porous Glass Beads
This protocol is based on the successful immobilization of a cinchonine-squaramide catalyst onto EziG™ porous glass beads.[4][6][7]
-
Functionalization of the Support: Commercially available porous glass beads (EziG™) are first functionalized to introduce suitable anchor points for catalyst immobilization. The specific functionalization will depend on the desired linkage.
-
Synthesis of the Cinchonine-Squaramide Derivative: A cinchonine-derived squaramide is synthesized, often through a two-step process from methyl squarate, to incorporate a reactive group for covalent attachment to the support.[4]
-
Immobilization: The functionalized glass beads are reacted with the modified cinchonine-squaramide in a suitable solvent. The reaction is typically stirred for a specified period to ensure complete covalent bonding.
-
Washing and Drying: The resulting immobilized catalyst is thoroughly washed with various solvents to remove any unreacted starting materials and by-products. The solid catalyst is then dried under vacuum.
Asymmetric Michael Addition Using an Immobilized Catalyst (Batch Reaction)
The following is a general procedure for a batch reaction using the immobilized cinchonine-squaramide catalyst.[4][5][6][7]
-
Reaction Setup: To a reaction vessel, add the 1,3-dicarbonyl compound, the β-nitrostyrene, and the immobilized cinchonine-squaramide catalyst (0.8-1.6 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., toluene, dichloromethane).
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., room temperature) for the required time.
-
Catalyst Recovery: After the reaction is complete, the immobilized catalyst is separated by simple filtration.
-
Product Isolation: The filtrate is concentrated, and the crude product is purified by column chromatography.
-
Catalyst Recycling: The recovered catalyst is washed with a solvent and can be reused in subsequent reactions.[4][5][6]
Asymmetric Michael Addition Using a Homogeneous Catalyst
This protocol outlines a typical procedure for the same reaction using a homogeneous cinchonine-derived squaramide catalyst.[8]
-
Reaction Setup: In a reaction flask, dissolve the cinchonine-squaramide catalyst (1 mol%) in the chosen solvent (e.g., THF).
-
Addition of Reactants: Add the 1,3-dicarbonyl compound and the β-nitrostyrene to the catalyst solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is typically quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The final product is purified by column chromatography, which also separates it from the catalyst.
Visualizing the Workflow
The following diagrams illustrate the key differences in the experimental workflows for homogeneous and immobilized catalyst systems.
References
- 1. BJOC - Factors influencing the performance of organocatalysts immobilised on solid supports: A review [beilstein-journals.org]
- 2. chembam.com [chembam.com]
- 3. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immobilization of Functionalized epi-Cinchonine Organocatalysts on Controlled Porous Glass-Beads : Applications in Batch and Continuous Flow [ri.diva-portal.org]
- 6. Repositório Digital de Publicações Científicas: Immobilization of Functionalized epi-Cinchonine Organocatalysts on Controlled Porous Glass-Beads: Applications in Batch and Continuous Flow [dspace.uevora.pt]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dovepress.com [dovepress.com]
Literature review comparing cinchonine-based catalysts for specific reactions
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Cinchonine-Derived Catalysts for Michael Additions, Aldol Reactions, and Cycloadditions.
Cinchonine, a readily available natural alkaloid, has emerged as a privileged scaffold in the field of asymmetric organocatalysis. Its rigid structure, coupled with the presence of multiple functional groups, provides a versatile platform for the design and synthesis of a wide array of chiral catalysts. This guide offers a comparative overview of the performance of various cinchonine-based catalysts in three key carbon-carbon bond-forming reactions: the Michael addition, the aldol reaction, and the cycloaddition. The data presented herein, summarized from a comprehensive literature review, aims to assist researchers in selecting the optimal catalyst for their specific synthetic needs.
Michael Addition Reactions
The asymmetric Michael addition is a cornerstone of modern organic synthesis for the formation of chiral 1,5-dicarbonyl compounds and related structures. Cinchonine derivatives, particularly those incorporating hydrogen-bond donating moieties like thiourea and squaramide groups, have proven to be highly effective catalysts for this transformation. These bifunctional catalysts can simultaneously activate both the nucleophile and the electrophile, leading to high stereoselectivity.
Performance Data of Cinchonine-Based Catalysts in Asymmetric Michael Additions
| Catalyst Type | Catalyst Structure/Name | Nucleophile | Electrophile | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| Thiourea | Cinchonine-derived thiourea | Acetylacetone | trans-β-nitrostyrene | Toluene | RT | 95 | - | 92 | [1] |
| Squaramide | Cinchonine-derived squaramide | 2-Oxocyclopentanecarboxylate | trans-β-nitrostyrene | THF | RT | 75 | >99:1 | 93 | [2] |
| Urea | Cinchonidine/cinchonine-derived urea | Cyclic 1,3-dicarbonyl compounds | β-substituted 2-enoylpyridines | Not Specified | Not Specified | Excellent | - | Excellent | [1] |
| Primary Amine | 9-epi-aminoquinine | Nitroalkanes | Enones | THF | RT | Good | - | 91-99 | [3] |
| Polymeric | Polymeric Cinchona Squaramide | 2-Oxocyclopentanecarboxylate | trans-β-nitrostyrene | THF | RT | High | 60:1 | 95 | [2] |
Key Observations:
-
Both thiourea and squaramide-based cinchonine catalysts afford excellent enantioselectivities in Michael additions.[1][2]
-
Squaramide catalysts can provide very high diastereoselectivity.[2]
-
Primary amine derivatives are highly effective for the conjugate addition of nitroalkanes to enones.[3]
-
Polymeric versions of these catalysts offer the advantage of easy recovery and recyclability with minimal loss of activity and selectivity.[2]
Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis. Cinchonine-derived catalysts, particularly primary amines and their derivatives, have been successfully employed to catalyze direct asymmetric aldol reactions with high efficiency and stereoselectivity.
Performance Data of Cinchonine-Based Catalysts in Asymmetric Aldol Reactions
| Catalyst Type | Catalyst Structure/Name | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| Primary Amine | 9-amino-9-deoxy-epi-cinchonine | Isatins | Pyruvic aldehyde dimethyl acetal | Dioxane:Water | RT | 87-96 | - | 89-97 | [1] |
| Thiourea | Cinchonine-derived thiourea | Isatins | α,β-Unsaturated ketones | Not Specified | Not Specified | 18-98 | - | 30-97 | [1] |
| Urea | Cinchonine-derived urea | Isatins | Inactivated/activated carbonyls | Not Specified | Not Specified | Good | - | Good | [1] |
| Polymeric | Chitosan-supported cinchonine | Aromatic aldehydes | Cyclohexanone | Water | Not Specified | Good | - | High | [4] |
Key Observations:
-
9-Amino-cinchonine derivatives are highly effective catalysts for the aldol reaction of isatins, providing excellent yields and enantioselectivities in aqueous media.[1]
-
Thiourea and urea-modified cinchonine catalysts also demonstrate good to excellent performance in aldol reactions involving isatins.[1]
-
The use of polymeric supports, such as chitosan, allows for the reaction to be carried out in water, enhancing the green credentials of the process.[4]
Cycloaddition Reactions
Asymmetric cycloaddition reactions, such as the Diels-Alder reaction, are among the most powerful methods for the construction of complex cyclic molecules with multiple stereocenters. Cinchonine-based catalysts, particularly those with thiourea and squaramide functionalities, have been shown to effectively catalyze these transformations, affording the desired cycloadducts with high stereocontrol.
Performance Data of Cinchonine-Based Catalysts in Asymmetric Cycloadditions
| Catalyst Type | Catalyst Structure/Name | Diene | Dienophile | Reaction Type | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| Thiourea | Cinchonidine-derived thiourea | 3-Hydroxy-2-pyrones | 2-substituted-cyclopent-4-ene-1,3-dione | Diels-Alder | Not Specified | Not Specified | Good | High | High | [5] |
| Amine | Chiral Amine | Cyclopentadiene | Acrolein | Diels-Alder | CH2Cl2 | -20 | 85 | 10:1 (exo:endo) | 88 (exo) | [6] |
Key Observations:
-
Cinchonidine-derived thiourea catalysts have been successfully applied to the asymmetric desymmetrization of cyclopentendiones via a Diels-Alder reaction, yielding complex tricyclic lactones with high stereoselectivity.[5]
-
Simple chiral amines derived from cinchona alkaloids can also catalyze enantioselective Diels-Alder reactions.[6]
Experimental Protocols
General Procedure for Asymmetric Michael Addition Catalyzed by a Cinchonine-Derived Squaramide Catalyst
To a solution of the cinchonine-derived squaramide catalyst (0.01 mmol, 2 mol%) in the specified solvent (1.0 mL) at room temperature was added the Michael donor (0.55 mmol). The mixture was stirred for 5 minutes, followed by the addition of the Michael acceptor (0.5 mmol). The reaction mixture was stirred at the indicated temperature and monitored by TLC. Upon completion, the reaction mixture was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for Asymmetric Aldol Reaction Catalyzed by a 9-Amino-Cinchonine Derivative
A mixture of the 9-amino-cinchonine derivative catalyst (0.02 mmol, 10 mol%), the aldehyde (0.2 mmol), and the ketone (0.4 mmol) in the specified solvent (1.0 mL) was stirred at the indicated temperature for the specified time. After the reaction was complete (monitored by TLC), the solvent was removed under reduced pressure. The residue was then purified by flash column chromatography on silica gel to give the desired aldol product. The diastereomeric ratio and enantiomeric excess were determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the mechanism of action and the process of catalyst comparison, the following diagrams are provided.
Caption: General catalytic cycle for a bifunctional cinchonine-catalyzed reaction.
Caption: Logical workflow for comparing cinchonine-based catalyst performance.
References
- 1. dovepress.com [dovepress.com]
- 2. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Aldol reaction catalyzed by Cinchonine Derivative - Buchler GmbH [buchler-gmbh.com]
- 5. Diels Alder catalyzed by Cinchonidine Derivative - Buchler GmbH [buchler-gmbh.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Safety Operating Guide
Personal protective equipment for handling Cinchonine monohydrochloride hydrate
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Cinchonine monohydrochloride hydrate, tailored for research, scientific, and drug development professionals.
Chemical Identifier:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (S)-[(4S,5R,7R)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-quinolin-4-ylmethanol hydrochloride |
| CAS Number | 206986-88-1 |
| Molecular Formula | C19H22N2O·HCl·H2O |
| Molecular Weight | 330.86 g/mol |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling this compound.[1][2]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and dust particles entering the eyes. |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile rubber) tested according to EN 374. Gloves must be inspected prior to use. | Prevents skin contact and potential absorption. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | In case of inadequate ventilation or if exposure limits are exceeded, use a full-face respirator with a particulate filter conforming to EN 143 or a NIOSH/MSHA approved respirator. | Prevents inhalation of dust and aerosols.[1][3] |
Operational Plan for Handling
Follow these procedural steps for the safe handling of this compound in a laboratory setting.[1][2]
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures
Immediate and appropriate response is critical in the event of an exposure.
| Exposure Type | Immediate Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][2][4] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3]
-
Waste Collection :
-
Disposal Method :
Procedural Workflow
Caption: Workflow for handling, emergency response, and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
